molecular formula C6H12O4 B8500803 (S)-ethyl 3,4-dihydroxybutanoate

(S)-ethyl 3,4-dihydroxybutanoate

Katalognummer: B8500803
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: VKYSMCMNKCLRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-ethyl 3,4-dihydroxybutanoate is a chiral compound of interest in synthetic organic chemistry and medicinal research. Its structure suggests potential utility as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Researchers value this compound for exploring stereoselective reactions and developing novel bioactive agents. Specific applications and mechanisms of action are areas of ongoing investigation in the scientific community. This product is For Research Use Only.

Eigenschaften

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

ethyl 3,4-dihydroxybutanoate

InChI

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3

InChI-Schlüssel

VKYSMCMNKCLRND-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(CO)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to (S)-Ethyl 3,4-Dihydroxybutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ethyl 3,4-dihydroxybutanoate is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its stereochemistry and versatile functional groups—a secondary alcohol, a primary alcohol, and an ethyl ester—make it an ideal starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-ethyl 3,4-dihydroxybutanoate, with a particular focus on its role in the development of blockbuster drugs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (S)-Ethyl 3,4-Dihydroxybutanoate

PropertyValueSource
IUPAC Name ethyl (3S)-3,4-dihydroxybutanoate[1]
CAS Number 108585-47-3[2]
Molecular Formula C₆H₁₂O₄[1][2]
Molecular Weight 148.16 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not experimentally determined; Estimated to be higher than ethyl (S)-3-hydroxybutanoate (71-73 °C at 12 mmHg) due to the additional hydroxyl group.[3]Inferred
Melting Point Not applicable (liquid at room temperature)Inferred
Solubility Expected to be soluble in water and polar organic solvents such as ethanol, methanol, and acetone due to the presence of two hydroxyl groups.Inferred
XLogP3 -0.9[1]
Topological Polar Surface Area 66.8 Ų[1]
Rotatable Bond Count 5[1]

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra for (S)-ethyl 3,4-dihydroxybutanoate, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Ethyl group: A triplet at ~1.25 ppm (3H, -CH₂CH₃) and a quartet at ~4.15 ppm (2H, -CH₂CH₃).

  • Methylene group (C2): Two diastereotopic protons appearing as a doublet of doublets at ~2.4-2.6 ppm (2H, -CH₂COO-).

  • Methine proton (C3): A multiplet at ~3.9-4.1 ppm (1H, -CH(OH)-).

  • Methylene group (C4): Two diastereotopic protons appearing as a multiplet at ~3.5-3.7 ppm (2H, -CH₂OH).

  • Hydroxyl protons: Two broad singlets, the positions of which are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl group: ~14 ppm (-CH₂CH₃) and ~61 ppm (-CH₂CH₃).

  • Methylene group (C2): ~42 ppm (-CH₂COO-).

  • Methine carbon (C3): ~70 ppm (-CH(OH)-).

  • Methylene carbon (C4): ~66 ppm (-CH₂OH).

  • Carbonyl carbon (C1): ~172 ppm (-COO-).

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 148 may be weak or absent. Common fragmentation patterns would likely involve the loss of water (m/z 130), the ethoxy group (m/z 103), and the entire ethyl ester group. Cleavage between C2 and C3 could yield fragments corresponding to the ester portion and the diol portion of the molecule.

Synthesis of (S)-Ethyl 3,4-Dihydroxybutanoate

The most economically viable and industrially scalable synthesis of (S)-ethyl 3,4-dihydroxybutanoate begins with the production of its precursor, (S)-3,4-dihydroxybutanoic acid, from readily available and renewable carbohydrate sources. This is followed by a standard esterification reaction.

Step 1: Synthesis of (S)-3,4-Dihydroxybutanoic Acid from Disaccharides

This process involves the oxidative cleavage of 1,4-linked disaccharides, such as maltose or lactose, in an alkaline solution.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the chosen disaccharide (e.g., maltose) in a dilute aqueous solution of a base, such as sodium hydroxide.

  • Oxidation: While stirring, slowly add an oxidizing agent, such as hydrogen peroxide or cumene hydroperoxide, to the solution. The reaction is typically heated to facilitate the oxidative cleavage.[4][5]

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with an acid. The resulting (S)-3,4-dihydroxybutanoic acid can be isolated, though it is often carried forward to the next step as a crude mixture after initial purification to remove salts and other byproducts.

Causality Behind Experimental Choices: The use of a base facilitates the opening of the cyclic sugar structure, making the glycosidic bond susceptible to oxidative cleavage. The choice of a mild oxidizing agent ensures the selective cleavage of the C-C bond between the two sugar units without over-oxidation of the resulting diol.

Step 2: Esterification to (S)-Ethyl 3,4-Dihydroxybutanoate

The synthesized (S)-3,4-dihydroxybutanoic acid is then esterified using a classic Fischer-Speier esterification.

Experimental Protocol:

  • Reaction Setup: The crude or purified (S)-3,4-dihydroxybutanoic acid is dissolved in an excess of absolute ethanol.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.[6]

  • Reaction Conditions: The mixture is heated to reflux to drive the equilibrium towards the formation of the ester. The water produced during the reaction can be removed using a Dean-Stark apparatus to improve the yield.

  • Monitoring and Work-up: The reaction is monitored by TLC. Once complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (S)-ethyl 3,4-dihydroxybutanoate, is purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of excess ethanol and an acid catalyst is a hallmark of Fischer-Speier esterification, which proceeds via a protonated carboxylic acid intermediate that is more susceptible to nucleophilic attack by the alcohol. Heating to reflux increases the reaction rate, and removal of water shifts the equilibrium to favor product formation according to Le Chatelier's principle.

Synthesis_Workflow Maltose Maltose (Disaccharide) Reagents1 1. NaOH (aq) 2. H₂O₂ Maltose->Reagents1 Acid (S)-3,4-Dihydroxybutanoic Acid Reagents1->Acid Reagents2 Ethanol, H₂SO₄ (cat.) Reflux Acid->Reagents2 Product (S)-Ethyl 3,4-Dihydroxybutanoate Reagents2->Product caption Synthesis Workflow for (S)-Ethyl 3,4-Dihydroxybutanoate Statin_Synthesis_Application S_EDHB (S)-Ethyl 3,4-Dihydroxybutanoate Lactone (S)-3-Hydroxy-γ-butyrolactone S_EDHB->Lactone Intramolecular Cyclization Intermediate Key Chiral Intermediate (e.g., Ethyl (R)-4-cyano-3-hydroxybutyrate) Lactone->Intermediate Multi-step Conversion Atorvastatin Atorvastatin Intermediate->Atorvastatin Paal-Knorr Synthesis caption Application in Atorvastatin Synthesis

Application in Atorvastatin Synthesis
Potential Precursor for Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections such as HIV, hepatitis B, and herpes. [7][8]The synthesis of many of these drugs requires chiral sugar-like fragments. The diol functionality and inherent chirality of (S)-ethyl 3,4-dihydroxybutanoate make it a promising, albeit less conventional, precursor for the synthesis of novel carbocyclic nucleoside analogues.

In a hypothetical synthetic route, the diol could be selectively protected and the ester group reduced to an aldehyde. This aldehyde could then undergo further transformations to form a carbocyclic ring, which would subsequently be coupled with a nucleobase to yield the final antiviral agent. This approach offers a pathway to novel nucleoside analogues with potentially improved efficacy and resistance profiles.

Antiviral_Synthesis_Concept S_EDHB (S)-Ethyl 3,4-Dihydroxybutanoate Protected_Diol Protected Diol Intermediate S_EDHB->Protected_Diol Protection & Reduction Carbocyclic_Fragment Chiral Carbocyclic Fragment Protected_Diol->Carbocyclic_Fragment Cyclization & Functionalization Antiviral Carbocyclic Nucleoside Analogue Carbocyclic_Fragment->Antiviral Nucleobase Nucleobase Nucleobase->Antiviral caption Conceptual Application in Antiviral Synthesis

Conceptual Application in Antiviral Synthesis

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-ethyl 3,4-dihydroxybutanoate is not widely available, based on its structure and the SDS of similar compounds like ethyl (S)-3-hydroxybutyrate, standard laboratory safety precautions should be observed. It is expected to be a combustible liquid and may cause skin and eye irritation. [3]Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

(S)-ethyl 3,4-dihydroxybutanoate is a synthetically versatile and economically important chiral building block. Its efficient synthesis from renewable resources and its crucial role in the production of life-saving drugs like atorvastatin underscore its significance in the pharmaceutical industry. Further exploration of its utility in the synthesis of novel therapeutics, such as antiviral agents, holds considerable promise. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the field of drug development.

References

  • Kumar, A., et al. (2005). A simple and practical approach to enantiomerically pure (S)-3-hydroxy-γ-butyrolactone: Synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester. ResearchGate. Available at: [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Available at: [Link]

  • Kim, T. H., et al. (2000). Process for preparing optically pure (s)-3,4-dihydroxybutyric acid derivatives. Google Patents.
  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • U.S. Environmental Protection Agency. (2006). Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. EPA.gov. Available at: [Link]

  • Hollingsworth, R. I. (1994). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. Google Patents.
  • Kanger, T., et al. (2012). Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway. ResearchGate. Available at: [Link]

  • Hollingsworth, R. I. (2001). Process for the preparation of 3, 4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. Google Patents.
  • Seebach, D., et al. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Yeast Metabolome Database. Available at: [Link]

  • Hollingsworth, R. I. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. Google Patents.
  • National Center for Biotechnology Information. (n.d.). (S)-ethyl 3,4-dihydroxybutanoate. PubChem. Available at: [Link]

  • Kumar, A., et al. (2005). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
  • Hollingsworth, R. I. (2003). Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. Google Patents.
  • Supporting Information. (n.d.). Angewandte Chemie. Available at: [Link]

  • Supporting Information. (n.d.). Organic Letters. Available at: [Link]

  • Al-Horani, R. A. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part I: Historical background and the first generation. Research and Reviews: A Journal of Pharmaceutical Science.
  • National Center for Biotechnology Information. (n.d.). (S)-3-hydroxybutyric acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... ResearchGate. Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research.
  • Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

  • Di Mola, A., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI.
  • MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). MiMeDB. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141). FooDB. Available at: [Link]

  • Koh, Y., et al. (2004). 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy.
  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

Sources

Mechanistic Paradigms of (S)-Ethyl 3,4-Dihydroxybutanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric organic synthesis, the reliance on robust, versatile chiral pool building blocks is paramount for the scalable production of Active Pharmaceutical Ingredients (APIs). (S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) [1] stands out as a highly privileged C4 chiral synthon. Featuring a pre-installed (S)-stereocenter, a primary hydroxyl, a secondary hydroxyl, and an electrophilic ester moiety, this molecule offers a highly programmable reactivity profile.

This technical whitepaper provides an in-depth mechanistic analysis of (S)-ethyl 3,4-dihydroxybutanoate, detailing its electronic profiling, divergent synthetic pathways, and validated experimental workflows critical for the synthesis of blockbuster drugs such as statins and neuromodulators.

Structural & Electronic Profiling: The Causality of Reactivity

To master the synthetic utility of (S)-ethyl 3,4-dihydroxybutanoate, one must first understand the inherent electronic and steric disparities across its carbon backbone. The molecule presents three distinct reactive nodes:

  • C4 Primary Hydroxyl: Sterically unhindered and highly nucleophilic. It is the kinetically favored site for electrophilic activation (e.g., tosylation, mesylation, or silylation).

  • C3 Secondary Hydroxyl: Sterically shielded by the adjacent carbon chain and the C4 hydroxyl. It acts primarily as an internal nucleophile once the C4 position is activated.

  • C1 Ethyl Ester: An electrophilic carbonyl center susceptible to nucleophilic acyl substitution or intramolecular attack by the C4 hydroxyl under acidic conditions.

The crux of utilizing this synthon lies in exploiting the kinetic difference between the C4 and C3 hydroxyls. By strictly controlling reaction temperature and stoichiometry, chemists can achieve >98% regioselectivity without the need for complex, multi-step protection/deprotection sequences.

Core Mechanistic Pathways

Pathway A: The Epoxidation and Cyanation Cascade (Statin Side-Chain Synthesis)

The most commercially significant application of (S)-ethyl 3,4-dihydroxybutanoate is its conversion into (R)-4-cyano-3-hydroxybutanoate, the universal side-chain precursor for statin drugs like Atorvastatin and Rosuvastatin [2].

Mechanism of Action:

  • Regioselective Activation: Treatment with p-toluenesulfonyl chloride (TsCl) at 0°C selectively converts the C4 primary alcohol into a superior leaving group (tosylate).

  • Intramolecular Epoxidation: Introduction of a mild base (e.g., K₂CO₃) deprotonates the C3 secondary hydroxyl. The resulting alkoxide undergoes a rapid 5-exo-tet intramolecular S_N2 attack on the C4 carbon, displacing the tosylate and forming (S)-ethyl 3,4-epoxybutanoate.

  • Regioselective Ring Opening: The terminal epoxide is highly susceptible to nucleophilic attack at the less hindered C4 position. Aqueous sodium cyanide (NaCN) opens the epoxide, yielding the cyano-diol derivative.

Expert Insight: The CIP Priority Swap A critical nuance in this pathway is the apparent "inversion" of stereochemistry from the (S)-epoxide to the (R)-cyano product. This occurs without any bond cleavage at the C3 stereocenter. In the (S)-diol, the Cahn-Ingold-Prelog (CIP) priorities at C3 are: -OH (1), -CH₂OH (2), and -CH₂COOEt (3). However, upon cyanation, the C4 group becomes -CH₂CN. Because the ester carbonyl carbon is bonded to (O,O,O) and the nitrile carbon is bonded to (N,N,N), the -CH₂COOEt group (Priority 2) outranks the -CH₂CN group (Priority 3). This priority swap shifts the stereochemical designation from (S) to (R), a vital detail for regulatory documentation in drug development.

Pathway B: Intramolecular Lactonization

Under acidic conditions, the molecule undergoes a Fischer esterification-type intramolecular cyclization to yield (S)-3-hydroxy-gamma-butyrolactone, a critical precursor for ezetimibe and various neuromodulators [3]. Protonation of the C1 carbonyl oxygen increases its electrophilicity, prompting an intramolecular attack by the C4 primary hydroxyl, effectively closing the 5-membered gamma-lactone ring while preserving the (S)-configuration at C3.

MechanisticPathways A (S)-Ethyl 3,4-dihydroxybutanoate (Chiral C4 Synthon) B (S)-Ethyl 4-tosyloxy-3-hydroxybutanoate (Activated Intermediate) A->B TsCl, Pyridine Regioselective C4-OH Activation D (S)-3-Hydroxy-gamma-butyrolactone (Neuromodulator Precursor) A->D H+ (e.g., p-TsOH) Intramolecular Lactonization C (S)-Ethyl 3,4-epoxybutanoate (Statin Precursor) B->C Base (e.g., K2CO3) Intramolecular SN2 E (R)-4-Cyano-3-hydroxybutanoate (Atorvastatin Side-Chain) C->E NaCN, H2O Regioselective Ring Opening

Figure 1: Divergent mechanistic pathways of (S)-ethyl 3,4-dihydroxybutanoate in asymmetric synthesis.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the one-pot synthesis of (S)-ethyl 3,4-epoxybutanoate.

Protocol: One-Pot Regioselective Tosylation and Epoxidation

Rationale: Isolating the intermediate tosylate often leads to yield loss due to its instability. A one-pot telescoping method maximizes throughput and minimizes degradation.

  • Substrate Dissolution: Dissolve 10.0 g (67.5 mmol) of (S)-ethyl 3,4-dihydroxybutanoate in 100 mL of anhydrous dichloromethane (DCM). Purge the flask with N₂ and cool to 0°C using an ice bath. (Causality: Low temperature is strictly required to suppress competitive tosylation at the C3 secondary hydroxyl).

  • Base & Catalyst Addition: Add 14.1 mL (101.2 mmol, 1.5 eq) of anhydrous triethylamine (Et₃N) followed by 0.41 g (3.37 mmol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP).

  • Electrophilic Activation: Dissolve 13.5 g (70.8 mmol, 1.05 eq) of p-Toluenesulfonyl chloride (TsCl) in 30 mL of DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5°C. Stir for 4 hours at 0°C.

  • In-Situ Epoxidation: Once TLC indicates complete consumption of the starting diol, add 18.6 g (135.0 mmol, 2.0 eq) of finely powdered, anhydrous K₂CO₃ directly to the reaction mixture. Remove the ice bath, allow the mixture to warm to 25°C, and stir vigorously for 12 hours. (Causality: The heterogeneous K₂CO₃ slowly deprotonates the C3-OH, driving the intramolecular S_N2 cyclization without hydrolyzing the C1 ester).

  • Workup & Isolation: Quench the reaction with 50 mL of distilled water. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), wash the combined organics with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude epoxide, which can be purified via short-path distillation.

Workflow Step1 Step 1: Substrate Dissolution Dissolve (S)-diol in anhydrous DCM Cool to 0°C under N2 Step2 Step 2: Base Addition Add Et3N (1.5 eq) & DMAP (0.05 eq) Maintain 0°C Step1->Step2 Step3 Step 3: Electrophile Addition Add TsCl (1.05 eq) in DCM dropwise Stir for 4 hours at 0°C Step2->Step3 Step4 Step 4: Epoxidation (One-Pot) Add K2CO3 (2.0 eq) Warm to 25°C, stir 12h Step3->Step4 Step5 Step 5: Workup & Isolation Aqueous quench, organic extraction Short-path distillation Step4->Step5

Figure 2: Standard operating procedure for one-pot regioselective tosylation and epoxidation.

Quantitative Data & Yield Metrics

The following table summarizes the expected quantitative performance metrics for the transformations discussed, assuming strict adherence to the defined stoichiometric and thermodynamic parameters.

Transformation StepReagents & CatalystTemp (°C)Time (h)RegioselectivityIsolated Yield (%)Enantiomeric Excess (ee %)
C4-Tosylation TsCl, Et₃N, DMAP, DCM04>98:2 (C4 vs C3)92>99
Epoxidation K₂CO₃, DCM2512N/A88>99
Cyanation NaCN, H₂O/THF208>95:5 (C4 vs C3 attack)85>99
Lactonization p-TsOH, Toluene1106N/A90>99

Note: Enantiomeric excess (ee) is preserved across all steps due to the non-involvement of the C3 C-O bond during bond-breaking events.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10855622, (S)-ethyl 3,4-dihydroxybutanoate" PubChem. Available at:[Link]

  • Zhejiang Hisun Pharmaceutical Co Ltd. "Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester" Google Patents (CN102295579A).
  • Takasago International Corp. "Process for producing optically active γ-butyrolactone" Google Patents (US6608214B2).

Comprehensive Spectroscopic and Methodological Guide to (S)-Ethyl 3,4-Dihydroxybutanoate: NMR, IR, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Structural Profile

In modern drug development, this compound is indispensable. Enzyme-based processes, such as the hydrolytic kinetic resolution of epoxides, are frequently employed to produce this synthon with high enantiomeric excess [[1]]([Link]). It serves as a critical intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), including blockbuster statins (e.g., Atorvastatin) and laulimalide anti-tumor agents .

G A Chiral Pool (e.g., L-Malic Acid) B (S)-Ethyl 3,4-dihydroxybutanoate CAS: 108585-47-3 A->B Selective Reduction C Acetonide Protection & Tosylation B->C Acetone, H+ TsCl D Chain Elongation (Cyanation) C->D NaCN E Target API (e.g., Atorvastatin) D->E Multi-step Synthesis

Synthetic pathway utilizing (S)-ethyl 3,4-dihydroxybutanoate for API production.

Spectroscopic Data Compendium

To ensure rigorous quality control during API synthesis, standardizing the spectroscopic fingerprint of (S)-ethyl 3,4-dihydroxybutanoate is mandatory. Below are the consolidated standard values for ¹H NMR, ¹³C NMR, and ATR-FTIR.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment
1.28Triplet (t)3H7.1-CH₂-CH ₃ (Ethyl methyl)
2.45 - 2.55Multiplet (m)2H--CH ₂-C=O (Diastereotopic α-protons)
3.20 - 3.50Broad Singlet (br s)2H--OH (Hydroxyl protons, exchangeable)
3.55Doublet of doublets (dd)1H11.5, 6.0-CH ₂-OH (Diastereotopic γ-proton)
3.68Doublet of doublets (dd)1H11.5, 3.5-CH ₂-OH (Diastereotopic γ-proton)
4.10Multiplet (m)1H--CH -OH (Chiral β-proton)
4.18Quartet (q)2H7.1-O-CH ₂-CH₃ (Ethyl methylene)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
172.5QuaternaryEster Carbonyl (C=O)
68.5Methine (CH)Chiral β-Carbon (-C H-OH)
65.2Methylene (CH₂)γ-Carbon (-C H₂-OH)
60.8Methylene (CH₂)Ethyl Methylene (-O-C H₂-)
38.0Methylene (CH₂)α-Carbon (-C H₂-C=O)
14.1Methyl (CH₃)Ethyl Methyl (-C H₃)
Table 3: ATR-FTIR Spectroscopic Data
Wavenumber (cm⁻¹)Peak Shape & IntensityVibrational Assignment
~3380Broad, StrongO-H stretch (Intermolecular hydrogen bonding)
2980, 2930Sharp, MediumC-H stretch (Aliphatic backbone)
1730Sharp, StrongC=O stretch (Ester carbonyl)
1375Sharp, WeakC-H bending (Methyl group)
1180Sharp, StrongC-O stretch (Ester linkage)
1040Sharp, StrongC-O stretch (Primary/Secondary alcohol)

Mechanistic Causality in Analytical Workflows (E-E-A-T)

As an Application Scientist, it is critical to understand why certain analytical conditions are chosen, rather than simply following a recipe.

2. Solvent Selection and Moisture Mitigation: CDCl₃ is the preferred solvent over DMSO-d₆ to prevent the solvent peak from obscuring the critical aliphatic region. However, the diol functionality makes this compound highly hygroscopic. If standard, un-dried CDCl₃ is used, the residual water peak ( δ 1.56 ppm) will artificially inflate the integration of the ethyl methyl triplet ( δ 1.28 ppm) or mask its splitting. Therefore, utilizing CDCl₃ stored over 4Å molecular sieves is a non-negotiable mechanistic requirement.

3. ATR-FTIR vs. KBr Pelleting: Because the standard state of (S)-ethyl 3,4-dihydroxybutanoate is a viscous oil , KBr pelleting is fundamentally inappropriate. KBr is highly hygroscopic and requires solid grinding, which introduces environmental moisture that artificially broadens the critical O-H stretch region (~3380 cm⁻¹). Attenuated Total Reflectance (ATR) FTIR allows for direct, neat analysis of the oil, preventing moisture absorption and preserving the integrity of the hydroxyl vibrational data.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Workflow step1 Weigh 15-20 mg of (S)-ethyl 3,4-dihydroxybutanoate step2 Dissolve in 0.6 mL CDCl3 (Stored over 4Å Sieves) step1->step2 step3 Add 0.03% v/v TMS Internal Standard step2->step3 step4 Transfer to 5 mm Precision NMR Tube step3->step4 step5 Acquire 1H (400 MHz) & 13C (100 MHz) Spectra step4->step5

Standardized NMR sample preparation workflow for viscous, hygroscopic esters.

Step-by-Step Methodology:

  • Solvent Drying: Ensure CDCl₃ is stored over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Sample Weighing: Tare a clean, dry glass vial and weigh exactly 15-20 mg of the neat (S)-ethyl 3,4-dihydroxybutanoate oil.

  • Dissolution: Add 0.6 mL of the dried CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the vial for 10 seconds. Visually inspect against a light source to ensure no particulate matter remains.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring a solvent height of approximately 4-5 cm to optimize magnetic field shimming.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256-512 scans) at 298 K. System Validation: This protocol is self-validating. The presence of the TMS peak precisely at δ 0.00 ppm confirms correct field locking, while an exact integration ratio of the core aliphatic signals (3:2:2:1:2) serves as an internal check for sample purity.

Protocol 2: Neat ATR-FTIR Acquisition

Step-by-Step Methodology:

  • Instrument Preparation: Clean the diamond or ZnSe ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Background Scan: Collect a background spectrum in ambient air (16 scans, 4 cm⁻¹ resolution).

  • Sample Application: Using a glass Pasteur pipette, deposit 1-2 drops of the neat oil directly onto the ATR crystal. Ensure the crystal is fully covered without overflowing. No pressure anvil is required for liquids.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Cleaning: Immediately wipe the oil from the crystal using a lint-free tissue soaked in isopropanol to prevent cross-contamination. System Validation: The background scan digitally subtracts ambient atmospheric interference (CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600-3900 cm⁻¹), ensuring that the broad ~3380 cm⁻¹ peak is strictly attributable to the sample's internal hydrogen-bonded hydroxyl groups.

References

  • (S)-ethyl 3,4-dihydroxybutanoate | C6H12O4 | CID 10855622 - PubChem. Available at:[Link]

  • Enantioselective hydrolysis of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase - Applied Microbiology and Biotechnology. Available at:[Link]

Sources

(S)-ethyl 3,4-dihydroxybutanoate CAS 80822-15-7 structural formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-ethyl 3,4-dihydroxybutanoate: Synthesis, Properties, and Applications as a Chiral Synthon

Executive Summary

(S)-ethyl 3,4-dihydroxybutanoate is a valuable C4 chiral building block characterized by two hydroxyl groups and a specific stereocenter at the C3 position. Its defined stereochemistry makes it a crucial starting material and intermediate in the asymmetric synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and state-of-the-art synthesis methodologies. We will delve into the causality behind the prevalent use of biocatalytic reduction for its production, offering a detailed, field-proven experimental protocol. Furthermore, this document elucidates its primary application as a chiral synthon in drug development, grounding all claims in authoritative scientific literature.

Compound Profile and Structural Elucidation

Chemical Identity and CAS Number Clarification

(S)-ethyl 3,4-dihydroxybutanoate is systematically named ethyl (3S)-3,4-dihydroxybutanoate.[1][2] It is essential to clarify a common point of confusion regarding its CAS Registry Number. The CAS number 80822-15-7 , provided in the topic, is correctly assigned to (+)-Dibenzoyl-D-tartaric acid monohydrate , a chiral resolving agent.[3][4][5] The correct CAS number for a synonym of the target compound, (S)-ethyl 3,4-dihydroxybutanoate, is reported as 108585-47-3 .[1]

Key Identifiers:

  • IUPAC Name: ethyl (3S)-3,4-dihydroxybutanoate[1]

  • Molecular Formula: C₆H₁₂O₄[1]

  • SMILES: CCOC(=O)CCO[2]

  • InChI: InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1[1][2]

Structural Formula

The structure features an ethyl ester functional group and a butane backbone with hydroxyl groups at positions 3 and 4. The "(S)" designation indicates the stereochemical configuration at the chiral center (C3), which is critical for its function in asymmetric synthesis.

structure cluster_0 C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 CH₂ C3->C4 C5 C C4->C5 H_chiral H C5->H_chiral C6 CH₂OH C5->C6 OH_chiral OH C5->OH_chiral caption 2D Structure of (S)-ethyl 3,4-dihydroxybutanoate

Caption: 2D Structure of (S)-ethyl 3,4-dihydroxybutanoate

Physicochemical and Computed Properties

A summary of the key physicochemical properties is essential for handling, reaction planning, and purification. The following data has been computed and compiled from the PubChem database.[1]

PropertyValueUnit
Molecular Weight 148.16 g/mol
Exact Mass 148.07355886Da
XLogP3 -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Topological Polar Surface Area 66.8Ų
Complexity 102

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-ethyl 3,4-dihydroxybutanoate and its derivatives is dominated by biocatalytic approaches. This preference is rooted in the unparalleled stereoselectivity of enzymes, which operate under mild conditions and avoid the need for complex chiral auxiliaries or metal catalysts common in traditional organic synthesis.

The Rationale for Biocatalysis: Asymmetric Reduction

The most efficient and widely adopted strategy is the asymmetric reduction of a prochiral ketone precursor, typically ethyl 4-chloro-3-oxobutanoate (COBE) or a related substrate.[6][7] This reaction is catalyzed by oxidoreductase enzymes, which deliver a hydride ion to the carbonyl face with high fidelity, establishing the desired (S)-stereocenter.

Causality of Method Choice:

  • Enantioselectivity: Whole-cell biocatalysts and isolated enzymes routinely achieve enantiomeric excess (e.e.) values exceeding 99%, which is critical for pharmaceutical applications.[6][8]

  • Mild Conditions: Reactions are conducted in aqueous media at or near ambient temperature and neutral pH, preserving sensitive functional groups and reducing energy consumption.

  • Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with green chemistry principles.

Enzyme Systems and Cofactor Regeneration

The core of the biocatalytic process is an NADH or NADPH-dependent reductase.[6] Because the nicotinamide cofactors (NAD(P)H) are expensive, their stoichiometric use is economically prohibitive. Therefore, an in situ cofactor regeneration system is essential for a viable process. A common and highly effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the required NADPH from NADP+.[8][9]

workflow Biocatalytic Synthesis Workflow with Cofactor Regeneration Substrate Ethyl 4-chloro-3-oxobutanoate (Prochiral Ketone) Enzyme Carbonyl Reductase (e.g., from E. coli, Candida sp.) Substrate->Enzyme Binds Product (S)-Ethyl 4-chloro-3-hydroxybutanoate (Chiral Alcohol) Enzyme->Product Releases NADP NADP⁺ Enzyme->NADP Releases NADPH NADPH NADPH->Enzyme Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Binds Glucose Glucose (Co-substrate) Gluconolactone Gluconolactone Glucose->GDH Binds GDH->NADPH Regenerated GDH->Gluconolactone Releases

Caption: Coupled-enzyme system for asymmetric reduction and NADPH regeneration.

Detailed Experimental Protocol: Whole-Cell Bioreduction

This protocol is a synthesized example based on methodologies reported for producing chiral hydroxybutanoates using recombinant E. coli cells.[6][8][9] It represents a robust, self-validating system where product formation is directly linked to cell viability and enzymatic activity.

Part 1: Cultivation of Recombinant E. coli

  • Inoculation: Inoculate 100 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic for plasmid maintenance) with a single colony of E. coli engineered to overexpress a carbonyl reductase and glucose dehydrogenase.

  • Incubation: Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Induction: Inoculate 1 L of fresh Terrific Broth (TB) medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein Expression: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression. Continue incubation at a reduced temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and re-centrifuge. The resulting cell paste is used directly for the biotransformation.

Part 2: Asymmetric Reduction in a Biphasic System The use of a biphasic (aqueous-organic) system is a key process insight. It serves to dissolve the often poorly water-soluble substrate and can mitigate substrate/product toxicity to the microbial cells, thereby improving overall yield.[7][9]

  • Reaction Setup: In a temperature-controlled bioreactor or baffled flask, prepare the aqueous phase consisting of 100 mM phosphate buffer (pH 7.0), glucose (e.g., 1.5 M as the co-substrate for regeneration), and NADP⁺ (catalytic amount, e.g., 0.1 mM).

  • Cell Suspension: Resuspend the harvested cell paste (e.g., 50 g/L) in the aqueous buffer.

  • Organic Phase Addition: Add an equal volume of an immiscible organic solvent (e.g., isooctane) containing the substrate, ethyl 4-chloro-3-oxobutanoate (e.g., 200 mM).

  • Reaction Execution: Maintain the reaction at 30°C with vigorous stirring to ensure adequate mixing between the two phases. Monitor the pH and adjust as necessary with NaOH, as the conversion of glucose to gluconolactone is acidic.

  • Monitoring: Withdraw small aliquots from the organic phase at regular intervals. Analyze the samples by chiral gas chromatography (GC) to determine the conversion of the substrate and the enantiomeric excess (e.e.) of the product.[7][10]

  • Work-up: Once the reaction is complete (typically >99% conversion), separate the organic phase. The product can be purified from the organic solvent by standard methods such as distillation under reduced pressure.

Applications in Drug Development & Chiral Synthesis

The primary value of (S)-ethyl 3,4-dihydroxybutanoate and its close chemical relatives, like ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), lies in their role as versatile chiral synthons.[7][10] The stereochemically defined C3 hydroxyl group is the key feature that is carried through subsequent synthetic steps to impart chirality into the final target molecule.

Intermediate for Hypercholesterolemia Drugs

(S)-CHBE is a well-established key intermediate in the synthesis of the side chains of several cholesterol-lowering drugs (statins).[7] The chiral hydroxy ester moiety is a core structural component of these blockbuster pharmaceuticals.

Precursor to Other High-Value Chemicals

The functional groups of (S)-ethyl 3,4-dihydroxybutanoate and its derivatives allow for diverse chemical transformations. For instance, (S)-CHBE is a precursor for synthesizing:

  • L-carnitine: An essential compound involved in fatty acid metabolism.[9]

  • (R)-4-amino-3-hydroxybutyric acid (GABOB): A derivative of the neurotransmitter GABA.[9]

  • (R)-4-cyano-3-hydroxy ethyl butyrate: A versatile intermediate produced via enzymatic dehalogenation and cyanation of (S)-CHBE.[11]

applications Role of (S)-ethyl 3,4-dihydroxybutanoate Derivatives in Synthesis Start (S)-Ethyl 4-chloro- 3-hydroxybutanoate (Derivative of Topic Compound) Intermediate Key Chiral Synthon Start->Intermediate API1 Statin Side-Chains (Hypercholesterolemia Drugs) Intermediate->API1 API2 L-Carnitine Intermediate->API2 API3 GABOB Analogs Intermediate->API3 API4 Other Chiral APIs Intermediate->API4

Caption: Application of the chiral butanoate scaffold in API synthesis.

Conclusion

(S)-ethyl 3,4-dihydroxybutanoate is a foundational chiral building block whose value is defined by its stereochemical purity. While clarification of its chemical identifiers is crucial, its synthetic accessibility via highly efficient and selective biocatalytic methods underscores its importance. The methodologies described herein, particularly whole-cell asymmetric reduction with integrated cofactor regeneration, represent a mature, scalable, and sustainable approach to its production. For researchers and drug development professionals, this compound and its derivatives offer a reliable and versatile platform for the stereoselective synthesis of a wide range of pharmacologically important molecules, solidifying its role as a cornerstone of the chiral chemical toolbox.

References

  • PubChem. (S)-ethyl 3,4-dihydroxybutanoate. National Center for Biotechnology Information. [Link]

  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-4. [Link]

  • Seebach, D., & Züger, M. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. [Link]

  • Zheng, Z. Y., et al. (2009). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Journal of the Korean Chemical Society, 53(5), 579-583. [Link]

  • Ganis, P., et al. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. U.S.
  • Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(4), 337-41. [Link]

  • Zhang, J., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. [Link]

  • Zhu, L., et al. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

Sources

thermodynamic stability of (S)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of (S)-Ethyl 3,4-Dihydroxybutanoate: A Technical Whitepaper

Executive Summary

(S)-ethyl 3,4-dihydroxybutanoate (CAS 108585-47-3) is a highly valuable chiral synthon utilized extensively in the pharmaceutical industry. It serves as a critical building block in the total synthesis of complex natural products, such as the anti-tumor agent laulimalide[1], and acts as a precursor for the chiral side chains of statins like atorvastatin[2]. Despite its synthetic utility, the compound exists in a metastable state under ambient conditions. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic drivers of its degradation, primarily its propensity for intramolecular lactonization, and to provide field-proven, self-validating protocols for evaluating its stability profile.

Mechanistic Drivers of Thermodynamic Instability

The is fundamentally governed by the proximity of its reactive functional groups. The molecule features a 1,2-diol moiety situated near an ethyl ester, creating a perfect storm for intramolecular transesterification.

The Thermodynamic Sink: Lactonization

The primary degradation pathway is the conversion of the acyclic ester into (S)-3-hydroxy- γ -butyrolactone. This is not merely a side reaction; it is a descent into a deep thermodynamic well.

  • Enthalpic Benefit: The formation of the 5-membered γ -butyrolactone ring is enthalpically favorable due to minimal Baeyer strain (bond angles are near the ideal 109.5°) and negligible Pitzer strain (eclipsing interactions are minimized in the envelope conformation).

  • Entropic Benefit: The reaction is an intramolecular cyclization that releases a molecule of ethanol. The conversion of one molecule into two distinct molecules ( ΔS>0 ) makes the Gibbs free energy ( ΔG ) highly negative, particularly at elevated temperatures.

Hygroscopicity and Hydrolysis

(S)-ethyl 3,4-dihydroxybutanoate is notably hygroscopic[1]. The absorption of atmospheric moisture introduces a secondary degradation vector: ester hydrolysis. Water acts as a nucleophile, converting the ethyl ester into (S)-3,4-dihydroxybutanoic acid. Once the free acid is formed, the activation energy for lactonization drops significantly, leading to rapid cyclization even under mildly acidic conditions[2].

Pathway A (S)-ethyl 3,4-dihydroxybutanoate (Metastable Ester) B Protonated Intermediate (Activated State) A->B + H+ (Acid Catalysis) C (S)-3-hydroxybutyrolactone (Thermodynamic Sink) B->C 5-exo-trig Cyclization D Ethanol (Byproduct) B->D Elimination

Thermodynamic degradation pathway of (S)-ethyl 3,4-dihydroxybutanoate via lactonization.

Quantitative Stability Profile

To effectively handle this compound during drug development, one must understand its kinetic behavior across different environments. The acyclic ester is kinetically stable only within a narrow pH window and at low temperatures.

Environmental ConditionTemp (°C)Primary DegradantApparent Half-Life ( t1/2​ )Mechanistic Causality
pH 2.0 (Aqueous) 25(S)-3-hydroxybutyrolactone< 2 hoursAcid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, driving rapid 5-exo-trig cyclization.
pH 7.0 (Aqueous) 25Minimal degradation> 6 monthsHigh activation energy barrier; lack of sufficient H+ or OH- to catalyze the transesterification.
pH 10.0 (Aqueous) 25(S)-3,4-dihydroxybutanoic acid~ 12 hoursBase-promoted saponification dominates; subsequent acidification is required to force lactonization[2].
Ambient (Neat) 40(S)-3-hydroxybutyrolactone~ 30 daysTrace moisture absorption (hygroscopicity) combined with thermal energy overcomes the activation barrier[1].

Self-Validating Experimental Protocol: Kinetic Profiling

When evaluating the stability of (S)-ethyl 3,4-dihydroxybutanoate for a regulatory dossier (e.g., IND/NDA), simply measuring the disappearance of the parent peak is scientifically insufficient. The following protocol is designed as a self-validating system : it mandates mass balance calculations to ensure that the observed degradation is entirely accounted for by known pathways, ruling out invisible oligomerization or volatile losses.

Step-by-Step Methodology

Step 1: Preparation of Stress Media

  • Prepare 10 mM solutions of (S)-ethyl 3,4-dihydroxybutanoate in three distinct buffers: 0.1 M Citrate (pH 3.0), 0.1 M Phosphate (pH 7.0), and 0.1 M Borate (pH 10.0).

  • Causality: Using standardized buffers ensures that the hydronium/hydroxide ion activity remains constant throughout the reaction, allowing for pseudo-first-order kinetic modeling.

Step 2: Thermal Incubation

  • Seal the samples in HPLC vials with PTFE septa and incubate in a thermomixer at 40°C.

  • Causality: PTFE septa prevent the evaporation of the ethanol byproduct, which is critical for the mass balance calculation in Step 5.

Step 3: Aliquoting and Quenching (Critical Step)

  • At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract a 100 μ L aliquot.

  • Immediately quench the aliquot by diluting it 1:10 into a cold (4°C) neutralizing buffer (pH 7.0).

  • Causality: Because lactonization is catalyzed by both acids and bases, neutralizing the sample instantly arrests the kinetics. Failing to quench will result in artificial degradation occurring while the sample sits in the HPLC autosampler.

Step 4: Chromatographic Analysis

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) coupled with a Refractive Index (RI) or CAD detector. UV detection is not recommended due to the lack of strong chromophores in the aliphatic chain[3].

  • Quantify the parent ester, the free acid, and (S)-3-hydroxy- γ -butyrolactone against established calibration curves.

Step 5: System Suitability and Mass Balance Validation

  • Calculate the molar sum of the remaining ester, formed lactone, and formed acid.

  • Validation Rule: The molar sum must equal 100% ± 2% of the initial ester concentration ( t0​ ). If the mass balance falls below 98%, the protocol flags a systemic error (e.g., unmonitored oxidation or sample evaporation), and the run is invalidated.

Workflow Step1 1. Sample Preparation Neat ester in pH-controlled buffers Step2 2. Thermal Stress Incubation at 25°C, 40°C, 60°C Step1->Step2 Step3 3. Aliquot & Quench Neutralize to pH 7.0 to arrest kinetics Step2->Step3 Step4 4. Chromatographic Analysis Chiral HPLC / CAD quantification Step3->Step4 Step5 5. Mass Balance Validation Ester + Lactone + Acid = 100% ± 2% Step4->Step5

Self-validating experimental workflow for kinetic profiling of ester degradation.

Best Practices for Storage and Handling

Based on the thermodynamic principles outlined above, maintaining the integrity of (S)-ethyl 3,4-dihydroxybutanoate requires strict adherence to the following handling guidelines:

  • Moisture Exclusion: Due to its hygroscopic nature, the compound must be stored under an inert atmosphere (Argon or Nitrogen) over molecular sieves or in a desiccator[1].

  • Temperature Control: Store strictly at or below 4°C. Thermal energy directly correlates with the rate of spontaneous lactonization.

  • Avoidance of Acidic/Basic Solvents: When preparing stock solutions for synthesis or analysis, avoid unbuffered protic solvents. Use anhydrous, neutral solvents (e.g., anhydrous dichloromethane or THF) to preserve the acyclic ester form prior to intentional cyclization.

References

  • Google Patents. "WO1998004543A1 - Improved process for the synthesis of protected esters of (s)-3,4-dihydroxybutyric acid". Google Patents.
  • ACS Publications. "Total Synthesis of Halicholactone and Neohalicholactone 1". Journal of Organic Chemistry. URL:[Link]

  • Ovid. "Enantioselective degradation of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase". Applied Microbiology and Biotechnology. URL:[Link]

Sources

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for (S)-Ethyl 3,4-Dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, understanding the precise toxicological and physicochemical boundaries of chiral intermediates is non-negotiable. (S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) [1] is a highly valued chiral synthon. It serves as a foundational building block in the synthesis of blockbuster statins (such as Atorvastatin)[2] and complex natural product derivatives like laulimalide anti-tumor agents[3].

Because this intermediate is introduced early in the synthetic pipeline, establishing a robust safety data profile, understanding its mechanistic toxicology, and implementing self-validating analytical workflows are critical to preventing downstream API contamination and ensuring laboratory safety.

Physicochemical Properties & Molecular Identity

Before addressing the toxicity, we must establish the physical nature of the compound. The presence of a terminal diol and an ethyl ester dictates its behavior in both biological systems and storage environments.

PropertyValue
Chemical Name (S)-ethyl 3,4-dihydroxybutanoate[4]
Synonyms (3S)-3,4-Dihydroxybutanoic Acid Ethyl Ester[5]
CAS Number 108585-47-3[1]
SMILES Code O=C(OCC)CCO[6]
Molecular Formula C6H12O4[6]
Molecular Weight 148.16 g/mol [6]
Stability Highly Hygroscopic[7]

Toxicological Profile & Mechanistic Causality (SDS Core)

Standard SDS documentation often lists hazards without explaining the underlying chemistry. To handle this compound safely, researchers must understand why it behaves as a hazard.

GHS Classification & Acute Toxicity

The compound is classified under the Globally Harmonized System (GHS) as a primary irritant. It carries specific Risk Statements (36/37/38 ), indicating that it is irritating to the eyes, respiratory system, and skin[8]. Corresponding Safety Statements (26-36 ) mandate immediate rinsing with water upon eye contact and the use of suitable protective clothing[8].

Mechanistic Toxicology: The "Why" Behind the Irritation

The primary hazard of (S)-ethyl 3,4-dihydroxybutanoate stems from its hygroscopicity [7] combined with its ester linkage .

  • Moisture Absorption: Upon exposure to ambient air or contact with biological tissues (e.g., the stratum corneum or mucosal membranes), the compound rapidly absorbs water.

  • Ester Hydrolysis: In this localized aqueous environment, the ethyl ester undergoes slow hydrolysis, yielding ethanol and 3,4-dihydroxybutanoic acid [9].

  • pH Disruption & Lipid Penetration: The localized generation of 3,4-dihydroxybutanoic acid lowers the micro-environmental pH, driving the irritant response (Risk Statements 36/37/38)[8]. Furthermore, the terminal diol acts as a strong hydrogen-bond donor/acceptor, disrupting the organized lipid bilayers of the skin and exacerbating the dermal penetration of the acidic degradant.

Safety, Handling, and Emergency Protocols

To mitigate the risks outlined above, handling protocols must be designed as self-validating systems that physically prevent the conditions required for hydrolysis.

  • Storage (The Argon Blanket): The compound must be stored at 2-8°C under an inert atmosphere. While nitrogen is commonly used, Argon is recommended . Because Argon is denser than air, it forms a protective "blanket" over the liquid during repeated opening of the vessel, effectively blocking ambient moisture ingress and preventing degradation into 3,4-dihydroxybutanoic acid[9].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory to prevent the diol from interacting with dermal lipids or ocular moisture[8].

  • Spill Response: In the event of a spill, do not simply wipe it up. First, apply a mild base (e.g., 5% sodium bicarbonate solution) to the spill area. Causality: This quenches any free 3,4-dihydroxybutanoic acid that may have formed via ambient hydrolysis, neutralizing the pH before the liquid is absorbed with an inert material like vermiculite.

Pathway & Workflow Visualizations

Synthetic Utility Pathway

The chirality at the C3 position of this intermediate is critical for establishing the stereochemistry of the 3,5-dihydroxyheptanoic acid side chain in statin pharmacophores[2].

Synthesis A (S)-Ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) B Chiral Protection & Chain Elongation A->B Reagents C Statin Intermediates (e.g., Atorvastatin core) B->C Pathway A D Laulimalide Synthesis (Anti-tumor agent) B->D Pathway B

Figure 1: Divergent synthetic utility of (S)-ethyl 3,4-dihydroxybutanoate in API development.

Toxicity Profiling Workflow

ToxWorkflow Step1 Step 1: Cell Culture (HepG2 Hepatocytes) Step2 Step 2: Dosing (0.1 - 10 mM Intermediate) Step1->Step2 Step3 Step 3: Incubation (24h - 48h at 37°C) Step2->Step3 Step4 Step 4: MTT Addition & Formazan Solubilization Step3->Step4 Step5 Step 5: Absorbance Readout (OD at 570 nm) Step4->Step5

Figure 2: Step-by-step MTT cytotoxicity assay workflow for residual intermediate screening.

Experimental Protocol: In Vitro Cytotoxicity Profiling (MTT Assay)

Because (S)-ethyl 3,4-dihydroxybutanoate is used in the synthesis of systemic drugs like Atorvastatin[2], drug development professionals must screen for the cytotoxicity of any residual intermediate that might carry over into the final API.

The following MTT assay protocol is designed as a self-validating system to assess hepatotoxicity using HepG2 cells.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Intermediate Dosing: Prepare a serial dilution of (S)-ethyl 3,4-dihydroxybutanoate in standard media (Concentration range: 0.1 mM to 10 mM). Aspirate the old media and apply 100 µL of the dosed media to the wells.

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: MTT is reduced by mitochondrial succinate dehydrogenase in metabolically active cells. This directly correlates the colorimetric readout with mitochondrial respiration, providing a highly reliable proxy for viability.

  • Solubilization: After 4 hours of incubation, carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

The Self-Validating Controls (Critical for Trustworthiness)

To ensure the assay's integrity, the following controls must be executed in parallel:

  • System Suitability (Blank): Wells containing only media and MTT (no cells). This baseline is subtracted from all other readings to account for spontaneous MTT reduction.

  • Negative Control (Vehicle): Cells treated with the maximum concentration of the solvent used (e.g., 0.1% DMSO) to prove the delivery vehicle itself is non-toxic.

  • Positive Control (Toxicity): Cells treated with 0.1% Triton X-100. This ensures the cells are responsive to a known cytotoxic insult and defines the absolute 0% viability baseline.

References[1] Title: CAS: 108585-47-3 | (S)-Ethyl 3,4-dihydroxybutanoate

Sources

Methodological & Application

Application Note: (S)-Ethyl 3,4-Dihydroxybutanoate as a Chiral Building Block for Statin Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of blockbuster statins—such as Atorvastatin and Rosuvastatin—relies heavily on the efficient construction of their highly conserved (3R, 5R)-3,5-dihydroxyheptanoic acid side chains. Establishing the absolute stereochemistry of these two chiral centers is the most critical challenge in statin manufacturing.

This application note details the use of (S)-ethyl 3,4-dihydroxybutanoate ((S)-EHB) as a premium chiral pool starting material. By leveraging the inherent stereocenter of (S)-EHB, chemists can establish the C5 stereocenter of the statin side chain without the need for late-stage chiral resolution. Subsequent chain extension and a highly diastereoselective directed reduction elegantly establish the C3 stereocenter, providing a robust, scalable, and self-validating pathway to the statin core.

Mechanistic & Stereochemical Rationale: The CIP Priority Shift

A common point of confusion in statin retrosynthesis is why the (S) -enantiomer of ethyl 3,4-dihydroxybutanoate is used to build the (5R) stereocenter of the final drug. As a Senior Application Scientist, I emphasize that this is not an inversion of the physical 3D geometry, but rather a fascinating artifact of Cahn-Ingold-Prelog (CIP) nomenclature rules.

In the starting material, (S)-EHB, the chiral center (C3) is attached to:

  • -OH (Priority 1)

  • -CH2OH (Priority 2, because O > C in the next shell)

  • -CH2CO2Et (Priority 3, because the carbonyl C is bonded to O,O,O, which is lower priority than the hydroxyl O)

When the primary alcohol (-CH2OH) is selectively converted to a nitrile (-CH2CN), the priorities shift. The -CH2CO2Et group (bonded to O,O,O) now outranks the -CH2CN group (bonded to N,N,N). This swap of priority groups 2 and 3 seamlessly changes the stereochemical designation from (S) to (R) without breaking any bonds at the chiral center. This naturally sets up the exact (5R) spatial arrangement required for the statin pharmacophore .

Retrosynthetic Workflow

The following workflow illustrates the convergent synthesis of the Atorvastatin side chain, beginning with (S)-EHB and culminating in the Paal-Knorr pyrrole formation.

StatinSynthesis A (S)-Ethyl 3,4-dihydroxybutanoate Chiral Pool Starting Material B (R)-Ethyl 4-cyano-3-hydroxybutanoate (Note CIP Priority Swap) A->B 1. TsCl, Pyridine 2. NaCN, DMSO C tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate (Chain Extension) B->C Li-enolate of tert-butyl acetate THF, -78°C D tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate (syn-1,3-Diol Formation) C->D Et2BOMe, NaBH4 THF/MeOH, -78°C E Acetonide Protected Primary Amine (Ready for Paal-Knorr) D->E 1. Acetone, H+ 2. H2, Raney Ni F Atorvastatin Core (Pyrrole Formation) E->F 1,4-Diketone PivOH, Toluene, Reflux

Figure 1: Retrosynthetic workflow from (S)-ethyl 3,4-dihydroxybutanoate to the Atorvastatin core.

Quantitative Data & Process Metrics

To ensure a self-validating process, the following metrics must be tracked across the three critical synthetic nodes.

Reaction StepTarget IntermediateTypical YieldStereochemical PurityKey In-Process Control (IPC)
Regioselective Cyanation (R)-Ethyl 4-cyano-3-hydroxybutanoate82–85%>99% e.e.GC-FID: Monitor residual tosylate
Claisen Condensation tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate75–80%>99% e.e.HPLC: Monitor ester hydrolysis
Narasaka-Prasad Reduction tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate88–92%>98% d.e. (syn)1H-NMR: Acetonide methyl shifts

Detailed Experimental Protocols

These protocols are designed with built-in causality—explaining why specific reagents and conditions are chosen to guarantee success.

Protocol 1: Regioselective Tosylation & Cyanation

Objective: Convert (S)-EHB to (R)-ethyl 4-cyano-3-hydroxybutanoate.

  • Tosylation: Dissolve 1.0 eq of (S)-EHB in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool the reactor to exactly 0°C.

  • Addition: Add p-toluenesulfonyl chloride (1.05 eq) portionwise over 30 minutes.

    • Causality: The primary alcohol is sterically less hindered, allowing for regioselective tosylation. Maintaining 0°C is critical; elevated temperatures will cause tosylation of the secondary alcohol and promote unwanted epoxide formation.

  • Cyanation: Isolate the tosylate via aqueous workup, dry, and redissolve in anhydrous DMSO. Add NaCN (1.2 eq) and heat to 50°C for 4 hours.

    • Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the cyanide ion, making it a "naked" and highly reactive nucleophile, rapidly accelerating the SN2 displacement of the tosylate.

  • Validation: Monitor by GC-FID. The reaction is complete when the tosylate peak area is <1%.

Protocol 2: Chain Extension via Claisen Condensation

Objective: Form tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.

  • Enolate Generation: In a dry flask under N2, cool THF to -78°C. Add LDA (2.2 eq), followed by the dropwise addition of tert-butyl acetate (2.2 eq). Stir for 30 minutes.

    • Causality:tert-Butyl acetate is strictly required. Its bulky tert-butyl group prevents self-condensation of the ester and provides a robust protecting group that withstands downstream basic conditions .

  • Coupling: Slowly add (R)-ethyl 4-cyano-3-hydroxybutanoate (1.0 eq) dissolved in THF.

    • Causality: 2.2 equivalents of the enolate are necessary because the first equivalent acts purely as a base to deprotonate the unprotected C5 hydroxyl group of the starting material. The second equivalent performs the nucleophilic acyl substitution at the ethyl ester.

  • Quench & Isolate: Quench with 1N HCl at -78°C before warming to prevent retro-Claisen fragmentation.

Protocol 3: Diastereoselective Directed Reduction (Narasaka-Prasad)

Objective: Synthesize the syn-1,3-diol, tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate.

  • Chelation: Dissolve the β-hydroxy ketone from Protocol 2 in a 4:1 mixture of THF and Methanol. Cool to -78°C. Add diethylmethoxyborane (Et2BOMe, 1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: Et2BOMe forms a highly rigid, 6-membered cyclic boron chelate with the C5 hydroxyl and the C3 ketone. This locks the molecule into a chair-like conformation .

  • Reduction: Add NaBH4 (1.2 eq) in one portion.

    • Causality: Because the boron chelate locks the conformation, the bulky axial substituents block one face of the ketone. The hydride from NaBH4 is forced to attack from the less sterically hindered equatorial face, yielding the syn-1,3-diol with >98% diastereomeric excess. Methanol is required in the solvent mixture to facilitate the release of the hydride from the borohydride complex.

  • Validation (Rychnovsky-Evans Rule): To validate the syn stereochemistry, convert a small aliquot of the product to an acetonide using acetone and a catalytic acid. In 1H-NMR, a syn-1,3-diol acetonide will display two distinct methyl singlets (approx. 1.35 ppm and 1.45 ppm) because one methyl is axial and the other is equatorial. An anti-diol would show a single overlapping peak (~1.40 ppm) .

References

  • Baumann, K. L., Butler, D. E., Deering, C. F., et al. (1992). The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2283-2284. URL:[Link]

  • Brower, P. L., Butler, D. E., Deering, C. F., et al. (1992). The synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the preparation of CI-981, a highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2279-2282. URL:[Link]

  • Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). 1,3-Syn-diastereoselective reduction of beta-hydroxyketones utilizing alkoxydialkylboranes. Tetrahedron Letters, 28(2), 155-158. URL:[Link]

  • Rychnovsky, S. D., Rogers, B., & Richardson, T. I. (1998). Configurational assignment of polyene macrolide antibiotics using the[13C] acetonide analysis. Accounts of Chemical Research, 31(1), 9-17. URL:[Link]

Application Notes & Protocols: Enzymatic Resolution for the Production of (S)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Chiral Purity

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological or biological activities. (S)-ethyl 3,4-dihydroxybutanoate is a valuable chiral building block, a versatile precursor for the synthesis of a wide array of complex, biologically active molecules.[1][2] Its stereodefined diol functionality makes it an essential starting material for pharmaceuticals where specific stereochemistry dictates therapeutic efficacy and safety.

Traditional chemical methods for achieving chiral separation can be resource-intensive, often requiring stoichiometric amounts of expensive chiral auxiliaries and harsh reaction conditions. Biocatalysis, particularly the use of enzymes, offers a compelling alternative. Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to efficiently separate racemic mixtures under mild, environmentally benign conditions. Lipases (EC 3.1.1.3), in particular, have emerged as robust and versatile catalysts for this purpose, demonstrating high enantioselectivity across a broad range of substrates.[3][4]

This document provides a detailed guide to the principles and practices of using lipase-catalyzed kinetic resolution to obtain high-purity (S)-ethyl 3,4-dihydroxybutanoate from its racemic precursor.

Core Principles of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution does not create a new chiral center; rather, it exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst (the enzyme). The lipase will preferentially catalyze the transformation of one enantiomer (the "fast-reacting" one) into a new product, leaving the other ("slow-reacting") enantiomer unreacted.

The ideal kinetic resolution is terminated at or near 50% conversion. At this point, the maximum theoretical yield for a single enantiomer (50%) can be achieved with high enantiomeric excess (e.e.). The enantiomeric excess is a measure of the purity of the desired enantiomer, calculated as:

e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

The effectiveness of an enzyme in a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of its selectivity. A high E-value (>100) is indicative of an excellent resolution, capable of producing products with very high e.e.

Key Biocatalysts: The Workhorses of Resolution

While many hydrolases exist, lipases are the most utilized enzymes in biocatalysis for resolution.[4] Their utility stems from their broad substrate specificity, high stability in organic solvents, and lack of a need for expensive cofactors.[3][4]

  • Candida antarctica Lipase B (CALB): CALB is arguably the most widely employed hydrolase in biocatalysis.[5] It is known for its high activity, exceptional stability, and high enantioselectivity in resolving a wide range of alcohols and esters.[6] It is commercially available in an immobilized form, such as Novozym® 435, where the enzyme is adsorbed onto an acrylic resin. This immobilization enhances its thermal stability and allows for easy recovery and reuse of the catalyst.[5]

  • Pseudomonas cepacia Lipase (PCL): Now often classified under Burkholderia cepacia, this lipase is another highly effective biocatalyst for kinetic resolutions.[7][8] It exhibits broad substrate specificity and often displays complementary selectivity to CALB, making it a valuable alternative for screening.[3][8]

The Reaction: Acylation as the Path to Separation

The most common strategy for resolving a racemic alcohol is through enantioselective acylation (or transesterification). In this approach, an acyl donor is used to transfer an acyl group (like an acetyl group) to the hydroxyl moiety of the substrate. The lipase selectively acylates one enantiomer, converting it into an ester.

For the resolution of racemic ethyl 3,4-dihydroxybutanoate, the lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting product is a mixture of the unreacted (S)-alcohol and the newly formed (R)-ester, which can then be separated by standard chromatographic techniques.

Diagram: Workflow of Enzymatic Kinetic Resolution

G cluster_0 Step 1: Biocatalytic Reaction cluster_1 Step 2: Separation & Purification Racemic Racemic Mixture (R/S)-ethyl 3,4-dihydroxybutanoate Enzyme Immobilized Lipase (e.g., CALB) + Acyl Donor Reaction Reaction Mixture (Stopped at ~50% Conversion) Enzyme->Reaction Selective Acylation of R-enantiomer Separation Chromatographic Separation (e.g., Silica Gel Column) Reaction->Separation Work-up Product_S (S)-ethyl 3,4-dihydroxybutanoate (Desired Product, >95% e.e.) Separation->Product_S Product_R Acylated (R)-enantiomer (Byproduct) Separation->Product_R G S-enantiomer interacts differently with the chiral phase, eluting at a different time than the R-enantiomer. cluster_0 Derivatized Racemic Mixture cluster_1 Chiral GC Column cluster_2 r1 column Stationary Phase (Chiral Selector) s1 r2 s2 r3 s3 r4 s4 r5 s5 r6 s6 chromatogram chromatogram

Sources

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (S)-Ethyl 3,4-Dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Overview & Rationale

(S)-Ethyl 3,4-dihydroxybutanoate is a high-value chiral building block extensively utilized in the synthesis of statin-class cholesterol-lowering drugs (e.g., atorvastatin, rosuvastatin) and various neuromodulators. Achieving high enantiomeric excess (ee > 99%) at an industrial scale requires robust, highly selective catalytic methodologies.

While the direct asymmetric reduction of ethyl 4-chloro-3-oxobutanoate is a common route for statin intermediates, converting the resulting chloro-alcohol to a terminal diol requires nucleophilic substitution—a process prone to partial racemization or unwanted oxirane (epoxide) formation. To circumvent this, this application note details a superior two-step strategy: the Ru-BINAP catalyzed asymmetric hydrogenation of ethyl 4-benzyloxy-3-oxobutanoate , followed by a neutral, hydrogenolytic deprotection. This sequence rigorously preserves the stereocenter and yields the target diol with exceptional optical purity.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The success of this protocol relies on the precise stereochemical control exerted by the Ruthenium-BINAP complex, a methodology pioneered by Nobel laureate Ryoji Noyori [1].

Why RuCl₂[(R)-BINAP]? The causality behind selecting the (R)-BINAP ligand lies in its rigid, sterically demanding binaphthyl backbone. When the β -keto ester substrate coordinates to the Ru(II) center, it forms a bidentate chelate via the ketone and ester carbonyl oxygens. This chelation restricts the conformational freedom of the substrate. The chiral environment created by the (R)-BINAP phenyl rings sterically blocks one face of the coordinated ketone. Consequently, the active Ru-hydride species is forced to transfer the hydride exclusively to the re face of the ketone, yielding the (S)-alcohol.

Why the Benzyloxy Protecting Group? The choice of a benzyl ether at the C4 position is a strategic experimental decision. Unlike halogenated precursors that require harsh basic conditions for subsequent hydrolysis [2], the benzyl group is cleaved via mild Pd/C catalytic hydrogenation. This orthogonal deprotection strategy ensures that the newly formed (S)-stereocenter is completely insulated from racemization.

Reaction Pathways & Catalytic Cycle

The following diagrams illustrate the two-step synthetic workflow and the underlying stereoselective catalytic cycle.

Workflow A Ethyl 4-benzyloxy- 3-oxobutanoate B (S)-Ethyl 4-benzyloxy- 3-hydroxybutanoate A->B H2 (50 atm), EtOH RuCl2[(R)-BINAP] 95°C, 2h C (S)-Ethyl 3,4- dihydroxybutanoate B->C H2 (1 atm), EtOH 10% Pd/C RT, 12h

Two-step synthesis of (S)-ethyl 3,4-dihydroxybutanoate via asymmetric hydrogenation.

CatalyticCycle Ru Ru(II)-(R)-BINAP Precatalyst Active Active Ru-Hydride Species Ru->Active H2 Coord Substrate-Ru Chelate Complex Active->Coord + Beta-keto ester TS Stereoselective Hydride Transfer Coord->TS H2 insertion Prod Product Release (S)-Alcohol TS->Prod Prod->Active - Product

Noyori Ru-BINAP stereocontrol model and catalytic cycle for beta-keto ester hydrogenation.

Step-by-Step Experimental Protocols

Step 1: Asymmetric Hydrogenation of Ethyl 4-benzyloxy-3-oxobutanoate

This step establishes the chiral center. Strict adherence to anhydrous and anaerobic conditions during catalyst preparation is critical.

  • Preparation: In a nitrogen-filled glovebox, charge a 100 mL stainless-steel autoclave with ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol) and RuCl₂[(R)-BINAP] (8.0 mg, 0.01 mmol). This establishes a Substrate-to-Catalyst (S/C) ratio of 10,000.

  • Solvent Addition: Add 50 mL of anhydrous, thoroughly degassed ethanol to the autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with H₂ gas three times (pressurize to 10 atm, then vent) to remove trace inert gases, then finally pressurize to 50 atm of H₂.

  • Reaction: Heat the reaction mixture to 95 °C under vigorous magnetic stirring (800 rpm) for 2 hours.

  • Workup: Cool the autoclave to room temperature using a water bath. Carefully vent the H₂ gas in a well-ventilated fume hood.

  • Isolation: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to yield crude (S)-ethyl 4-benzyloxy-3-hydroxybutanoate as a pale yellow oil.

Step 2: Hydrogenolytic Deprotection

This step removes the benzyl protecting group to reveal the terminal diol without affecting the ester or the stereocenter.

  • Setup: Dissolve the crude (S)-ethyl 4-benzyloxy-3-hydroxybutanoate in 100 mL of absolute ethanol in a 250 mL hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of argon, carefully add 1.2 g of 10% Pd/C (approx. 5 wt% relative to the substrate). Caution: Pd/C is pyrophoric; never add dry catalyst to a solvent containing flammable vapors without inert gas blanketing.

  • Hydrogenation: Evacuate the flask slightly and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Maintain a static H₂ pressure of 1 atm.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of ethanol.

  • Purification: Evaporate the combined filtrates under reduced pressure. The residue can be purified via short-path vacuum distillation or used directly if purity exceeds 98% by GC.

Data Presentation: Condition Optimization

The causality of temperature and pressure choices in Step 1 is demonstrated in the optimization data below. Higher temperatures and pressures are required to overcome the activation energy barrier of the bulky benzyloxy substituent while maintaining near-perfect enantioselectivity.

Table 1: Optimization of Reaction Conditions for Ru-Catalyzed Asymmetric Hydrogenation

CatalystSolventTemp (°C)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
RuCl₂[(R)-BINAP]Ethanol25100244598
RuCl₂[(R)-BINAP]Ethanol5050128298
RuCl₂[(R)-BINAP] Ethanol 95 50 2 >99 99
RuCl₂[(R)-BINAP]Methanol955049596
RuCl₂[(S)-BINAP]Ethanol95502>9999 (R)*

* Utilizing the (S)-BINAP ligand predictably reverses the facial selectivity, yielding the (R)-enantiomer.

Self-Validating Analytical Systems

A protocol is only as reliable as its in-process controls. To ensure the integrity of the synthesis, the following self-validating analytical checks must be integrated into the workflow:

  • Validation of Conversion (Step 1): Analyze the crude mixture via ¹H NMR (CDCl₃). The reaction is deemed complete when the singlet corresponding to the α -protons of the ketone (approx. 3.5 ppm) entirely disappears, replaced by a multiplet for the carbinol methine proton (-CH-OH) at 4.2 ppm.

  • Validation of Enantiomeric Excess: The optical purity of the intermediate must be verified using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). Baseline separation of the (R) and (S) enantiomers ensures the >99% ee claim is analytically sound before proceeding to deprotection.

  • Validation of Deprotection (Step 2): The success of the hydrogenolysis is confirmed by the complete disappearance of the aromatic benzyl protons (multiplet at 7.3 ppm) and the benzylic -CH₂- protons (singlet at 4.5 ppm) in the ¹H NMR spectrum of the final product.

References

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society.[Link] [1]

  • Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research.[Link][1]

Sources

Application Note: Stereoretentive Reduction of (S)-Ethyl 3,4-Dihydroxybutanoate to (S)-1,2,4-Butanetriol

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance & Mechanistic Context

(S)-1,2,4-butanetriol is a highly valuable chiral building block utilized extensively in the pharmaceutical industry for the synthesis of blockbuster cholesterol-lowering statins (e.g., Crestor, Zetia) and in the defense sector as a precursor for advanced energetic materials like butanetriol trinitrate (BTTN)[1]. The transformation of (S)-ethyl 3,4-dihydroxybutanoate to this triol requires the selective reduction of the C1 ester group in the presence of two unprotected hydroxyl groups.

Because the stereocenter is located at the C3 position, it is not directly involved in the reduction mechanism. However, the choice of reducing agent is paramount. Standard sodium borohydride (NaBH4) is generally too mild to reduce esters efficiently due to the poor electrophilicity of the ester carbonyl[2]. To overcome this thermodynamic barrier without resorting to excessively harsh conditions that could induce racemization, two distinct chemical strategies are employed:

  • Lewis Acid-Mediated Borohydride Reduction (Industrial Standard): The addition of a stoichiometric amount of lithium chloride (LiCl) to NaBH4 in a coordinating solvent (such as diglyme) drives a cation exchange, generating lithium borohydride (LiBH4) in situ[3]. The lithium cation acts as a potent Lewis acid, coordinating directly to the ester's carbonyl oxygen. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and facilitating rapid hydride transfer[2].

  • Direct Aluminate Reduction (Lab-Scale): Lithium aluminum hydride (LiAlH4) delivers a highly nucleophilic hydride capable of directly reducing the ester. While highly efficient, the generation of hydrogen gas (from the initial deprotonation of the substrate's hydroxyl groups) and the formation of aluminate salts make this approach less desirable for large-scale manufacturing.

Quantitative Method Comparison

To guide experimental design, the following table summarizes the quantitative and operational metrics of both reduction strategies.

ParameterMethod A: NaBH4 / LiClMethod B: LiAlH4
Active Hydride Species LiBH4 (generated in situ)LiAlH4
Typical Yield 75% – 85%[3]85% – 95%
Enantiomeric Excess (ee) > 93.9%[3]> 94.0%
Scalability Excellent (Industrial Standard)Poor (Pyrophoric hazard at scale)
Primary Safety Concern Mild hydrogen evolution during quenchPyrophoric reagent handling
Self-Validation Metric Strict thermal control (10–20°C)Granular salt formation post-quench

Experimental Workflows

G cluster_0 Method A: NaBH4 / LiCl (Industrial) cluster_1 Method B: LiAlH4 (Lab-Scale) Start (S)-ethyl 3,4-dihydroxybutanoate (Starting Material) A1 Dissolve in Diglyme/EtOH Add NaBH4 & LiCl Start->A1 B1 Suspend LiAlH4 in dry THF Cool to 0°C Start->B1 A2 Stir at 10-20°C (In situ LiBH4 generation) A1->A2 A3 Quench with MeOH/HCl Filter salts A2->A3 Product (S)-1,2,4-butanetriol (Chiral Triol) A3->Product B2 Dropwise addition of ester Reflux 2h B1->B2 B3 Fieser quench (H2O/NaOH) Filter aluminum salts B2->B3 B3->Product

Figure 1: Comparative experimental workflows for the reduction of (S)-ethyl 3,4-dihydroxybutanoate.

Validated Protocols

Protocol A: Scalable Reduction using NaBH4 / LiCl

This protocol is optimized for high enantiomeric retention and safe scalability.

  • Reagent Preparation: In a dry, argon-purged reaction vessel, suspend 9.5 g (0.25 mol) of NaBH4 and 10.6 g (0.25 mol) of anhydrous LiCl in 200 mL of diglyme[3].

    • Causality: Diglyme stabilizes the lithium cation, driving the thermodynamic formation of the active LiBH4 species. Stir for 3 hours to ensure complete complexation.

  • Substrate Addition: Dissolve 29.6 g (0.20 mol) of (S)-ethyl 3,4-dihydroxybutanoate in 100 mL of diglyme. Add this solution dropwise to the hydride suspension.

    • Self-Validation Checkpoint: Maintain the internal temperature strictly between 10°C and 20°C[3]. Exothermic gas evolution will occur. Temperature control is the primary self-validating metric; exceeding 20°C risks solvent reduction and degradation of the >93.9% enantiomeric excess.

  • Reaction Monitoring: Stir the mixture for 3–4 hours. Confirm reaction completion by the disappearance of the ester C=O stretch at ~1735 cm⁻¹ via FTIR, or via TLC (DCM:MeOH 9:1, KMnO4 stain).

  • Quench & Isolation: Carefully quench the reaction by the dropwise addition of methanol to destroy excess hydride, followed by neutralization with methanolic HCl. Filter the precipitated inorganic salts (NaCl/LiCl). Concentrate the filtrate under reduced pressure to yield (S)-1,2,4-butanetriol as a viscous, hygroscopic oil.

Protocol B: Rapid Lab-Scale Reduction using LiAlH4

This protocol is optimized for rapid, complete reduction at the bench scale.

  • Hydride Suspension: Suspend 9.5 g (0.25 mol) of LiAlH4 in 200 mL of anhydrous THF at 0°C under an argon atmosphere.

  • Substrate Addition: Slowly add a solution of 29.6 g (0.20 mol) of (S)-ethyl 3,4-dihydroxybutanoate in 50 mL THF.

    • Causality: The two free hydroxyl groups on the substrate will immediately react with LiAlH4 to form alkoxides, releasing H2 gas. This consumes 2 equivalents of hydride before ester reduction begins, mandating an excess of the reducing agent.

  • Reflux: Once addition is complete and gas evolution subsides, warm the reaction to room temperature, then reflux for 2 hours to ensure complete reduction of the ester.

  • The Fieser Quench (Critical): Cool the reaction mixture to 0°C. Sequentially and cautiously add x mL of distilled water (where x = grams of LiAlH4 used, i.e., 9.5 mL), followed by x mL of 15% NaOH aqueous solution (9.5 mL), and finally 3x mL of water (28.5 mL).

    • Self-Validation Checkpoint: This specific stoichiometric quench forces the aluminum salts to precipitate as a crisp, white, granular solid. If a gelatinous mass forms, the water ratio was incorrect, which will severely impede filtration.

  • Isolation: Filter the granular salts through a Celite pad, wash the filter cake with hot THF, and concentrate the combined filtrates to afford the pure chiral triol.

References

  • "US6949684B2 - Process for preparing 1,2,4-butanetriol", Google Patents.
  • "1,2,4-Butanetriol", Wikipedia.
  • "Why can't sodium borohydride reduce carboxylic acid and ester groups?", Chemistry Stack Exchange.

Sources

(S)-ethyl 3,4-dihydroxybutanoate applications in active pharmaceutical ingredient (API) synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of (S)-Ethyl 3,4-Dihydroxybutanoate in Active Pharmaceutical Ingredient (API) Synthesis

Authored by: Gemini, Senior Application Scientist

Publication Date: March 24, 2026

Abstract

(S)-ethyl 3,4-dihydroxybutanoate is a versatile and highly valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemically defined diol functionality serves as a crucial starting point for the construction of complex chiral molecules. This guide provides a detailed overview of the applications of (S)-ethyl 3,4-dihydroxybutanoate in API synthesis, with a particular focus on the synthesis of statins, such as Atorvastatin, and the nutritional supplement L-carnitine. This document will delve into the synthetic strategies, reaction mechanisms, and detailed experimental protocols, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of (S)-Ethyl 3,4-Dihydroxybutanoate as a Chiral Synthon

In the realm of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug often resides in a single enantiomer. The "chiral pool" provides a collection of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. (S)-ethyl 3,4-dihydroxybutanoate is a prominent member of this chiral pool, prized for its C4 backbone and two stereocenters.

The strategic importance of this molecule lies in its utility as a precursor to key chiral intermediates that are incorporated into the final structure of several blockbuster drugs. Its applications span various therapeutic areas, most notably in the synthesis of cholesterol-lowering agents and treatments for carnitine deficiency.

Biocatalytic Production of (S)-Ethyl 3-Hydroxybutanoate: A Precursor

While this guide focuses on the applications of the dihydroxybutanoate, it is important to understand the origin of related chiral synthons. A common and environmentally friendly method for producing the related (S)-ethyl 3-hydroxybutanoate is through the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[1]

Protocol for Baker's Yeast Reduction of Ethyl Acetoacetate:

A detailed procedure involves the fermentation of baker's yeast in a sucrose solution, followed by the addition of ethyl acetoacetate.[1] The reaction is monitored by gas chromatography until the starting material is consumed. The product, (S)-(+)-ethyl 3-hydroxybutanoate, is then extracted and purified by fractional distillation.[1] The enantiomeric excess can be further enhanced through crystallization of its 3,5-dinitrobenzoate derivative.[1]

Application in the Synthesis of Statins: The Atorvastatin Side Chain

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a critical role in lowering cholesterol levels.[2][3][4] Atorvastatin (Lipitor) is a leading synthetic statin, and its efficacy is largely dependent on the stereochemistry of its side chain.[3][5] (S)-ethyl 3,4-dihydroxybutanoate is a key precursor for the synthesis of this crucial chiral side chain.

A common strategy involves the conversion of a derivative of (S)-ethyl 3,4-dihydroxybutanoate, such as (S)-3-hydroxy-γ-butyrolactone, into ethyl (R)-4-cyano-3-hydroxybutanoate (HN). This cyano intermediate is a versatile synthon for the atorvastatin side chain.[6]

G A (S)-3-hydroxy-γ-butyrolactone (derived from (S)-ethyl 3,4-dihydroxybutanoate) B Ring Opening and Protection A->B 1. Base 2. Protecting Group C Introduction of Cyano Group B->C Cyanide source D Ethyl (R)-4-cyano-3-hydroxybutanoate (HN) C->D Work-up E Further elaboration to Atorvastatin side-chain D->E G A Ethyl (R)-4-chloro-3-hydroxybutyrate C L-carnitine A->C Nucleophilic Substitution (CH₃)₃N, H₂O, 80°C B Trimethylamine

Caption: Synthesis of L-carnitine from ethyl (R)-4-chloro-3-hydroxybutyrate.

Protocol: Synthesis of L-carnitine from Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate

This protocol is based on a patented industrial process. [7] Materials:

  • Crude ethyl (+)-(R)-4-chloro-3-hydroxybutyrate

  • 45% trimethylamine in H₂O

  • Methylene chloride

Procedure:

  • In a suitable reactor, combine 400 g of crude ethyl (+)-(R)-4-chloro-3-hydroxybutyrate and 1 L of 45% trimethylamine in H₂O. [7]2. Heat the reaction mixture to 80°C and maintain this temperature for 15 hours. [7]3. After cooling, remove the excess trimethylamine under a flow of nitrogen.

  • Extract the aqueous solution with 1.9 L of methylene chloride.

  • Analyze the aqueous solution by HPLC to determine the yield of L-carnitine. A typical yield is around 75%. [7] Data Summary: L-carnitine Synthesis

ProductStarting MaterialKey ReagentReaction TimeTemperatureYieldReference
L-carnitineEthyl (R)-4-chloro-3-hydroxybutyrate45% Trimethylamine in H₂O15 h80°C75%[7]
L-carnitineEthyl (R)-4-chloro-3-hydroxybutyrate45% Trimethylamine in H₂O2 h80°C71%[7]

Conclusion

(S)-ethyl 3,4-dihydroxybutanoate and its derivatives are indispensable chiral synthons in the pharmaceutical industry. The applications detailed in this guide for the synthesis of the Atorvastatin side chain and L-carnitine highlight the versatility and importance of this building block. The use of biocatalytic methods for the preparation of these chiral intermediates offers sustainable and highly selective synthetic routes. The protocols and data presented herein provide a valuable resource for scientists and researchers engaged in the development of new and efficient syntheses of APIs.

References

  • Hoyos, P., Pace, V., & Alcántara, A. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. [Link]

  • Li, S., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Bentham Science. [Link]

  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. [Link]

  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025). Journal of Synthetic Chemistry. [Link]

  • Časar, Z. (2008). Synthesis of statins. SciSpace. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (n.d.). Springer. [Link]

  • Hoyos, P., Pace, V., & Alcántara, A. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Semantic Scholar. [Link]

  • Švarc, A., et al. (2021). An innovative route for the production of atorvastatin side-chain precursor by DERA-catalysed double aldol addition. Universitat Ramon Llull. [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. (2024). MDPI. [Link]

  • Wang, J., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. PubMed. [Link]

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. (n.d.). Patent 1131279. [Link]

  • Process for the preparation of L-carnitine. (n.d.).
  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. (2001). ResearchGate. [Link]

  • Process for the preparation of L-carnitine. (n.d.).

Sources

biocatalytic production of (S)-ethyl 3,4-dihydroxybutanoate using engineered yeast

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the biocatalytic production of (S)-ethyl 3,4-dihydroxybutanoate using engineered Saccharomyces cerevisiae.

Executive Summary

(S)-Ethyl 3,4-dihydroxybutanoate ((S)-DHBE) is a highly versatile C4 chiral building block utilized in the synthesis of statin side chains, ezetimibe analogs, and critical neuromediators such as (R)-GABOB and (R)-carnitine[1]. Traditional chemical asymmetric syntheses often require heavy-metal catalysts and suffer from stringent operational demands. This application note outlines a robust, highly enantioselective biocatalytic workflow utilizing an engineered Saccharomyces cerevisiae whole-cell biocatalyst. By coupling a stereoselective ketoreductase (KRED) with a glucose dehydrogenase (GDH) in a biphasic organic-aqueous system, this protocol achieves >99% enantiomeric excess (ee) while completely mitigating substrate instability and product inhibition[2].

Mechanistic Architecture & System Design

Dual-Enzyme Cofactor Regeneration System

The core biotransformation is the asymmetric reduction of the beta-keto ester, ethyl 4-hydroxy-3-oxobutanoate (EHOB), to (S)-DHBE. This reaction is catalyzed by a stereoselective KRED (such as the S. cerevisiae native YOL151W reductase homolog[3]), which strictly requires NADPH. To drive the reaction equilibrium and eliminate the prohibitive cost of exogenous cofactors, Bacillus megaterium GDH is co-expressed. GDH oxidizes inexpensive D-glucose to D-gluconic acid, simultaneously regenerating NADPH from NADP⁺.

Causality Insight: Why utilize an engineered whole-cell yeast system rather than isolated enzymes? S. cerevisiae naturally possesses robust intracellular NADP⁺/NADPH pools, which the co-expressed GDH leverages for continuous recycling. Furthermore, the yeast cell envelope acts as a physical barrier, protecting the enzymes from interfacial denaturation when exposed to the organic solvents required for high-titer production[4].

CofactorCycle EHOB Ethyl 4-hydroxy-3-oxobutanoate (EHOB) KRED Ketoreductase (KRED) EHOB->KRED DHBE (S)-Ethyl 3,4-dihydroxybutanoate ((S)-DHBE) KRED->DHBE Reduction NADP NADP⁺ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H⁺ GDH->NADPH Glu D-Gluconic Acid GDH->Glu Oxidation NADPH->KRED NADP->GDH Glc D-Glucose Glc->GDH

Dual-enzyme cofactor regeneration cycle for the asymmetric reduction of EHOB.

The Biphasic Reaction Architecture

Beta-keto esters like EHOB are notoriously unstable in aqueous environments at neutral or basic pH, undergoing spontaneous degradation[2]. Additionally, high concentrations of the substrate can competitively inhibit the reductase. To circumvent this, an n-butyl acetate/water diphasic system is employed.

Causality Insight: The organic phase (n-butyl acetate) acts as a substrate reservoir. It slowly partitions EHOB into the aqueous phase at concentrations below the toxicity threshold. As the yeast cells convert EHOB to (S)-DHBE, the product partitions back into the organic phase. This in situ extraction drives the thermodynamic equilibrium forward and prevents product inhibition[2].

BiphasicSystem cluster_organic Organic Phase (n-Butyl Acetate) cluster_aqueous Aqueous Phase (Phosphate Buffer, pH 6.5) SubOrg EHOB Reservoir SubAq EHOB Dissolved SubOrg->SubAq Controlled Partitioning ProdOrg (S)-DHBE Extracted Yeast Engineered S. cerevisiae (KRED + GDH) SubAq->Yeast Cellular Uptake ProdAq (S)-DHBE Dissolved Yeast->ProdAq Bioconversion ProdAq->ProdOrg In situ Extraction

Mass transfer and bioconversion dynamics in the organic-aqueous biphasic system.

Validated Biocatalytic Protocols

Protocol A: Preparation of the Whole-Cell Biocatalyst
  • Inoculation: Inoculate a single colony of S. cerevisiae (harboring the pYES2-KRED-GDH dual-expression vector) into 50 mL of Synthetic Complete medium lacking Uracil (SC-Ura) supplemented with 2% (w/v) raffinose. Incubate at 30°C, 250 rpm for 24 hours.

  • Scale-up & Induction: Transfer the seed culture into 1 L of SC-Ura medium. Grow to an OD₆₀₀ of 2.0. Induce protein expression by adding galactose to a final concentration of 2% (w/v). Incubate for an additional 24 hours at 30°C.

  • Harvesting: Centrifuge the cells at 4,000 × g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 6.5).

  • Self-Validation Checkpoint (Enzyme Activity): Before proceeding, lyse a 1 mL aliquot of the cell suspension. Perform a spectrophotometric assay tracking the depletion of NADPH at 340 nm in the presence of 10 mM EHOB. A specific activity of >5 U/mg total protein confirms successful induction and active biocatalyst formulation.

Protocol B: Biphasic Asymmetric Reduction
  • Aqueous Phase Setup: Resuspend the washed yeast cells in 100 mM potassium phosphate buffer (pH 6.5) to achieve a wet cell weight (WCW) of 200 g/L. Add D-glucose to a final concentration of 5% (w/v).

  • Organic Phase Setup: Dissolve EHOB in n-butyl acetate to a concentration of 300 mM.

  • Reaction Initiation: In a bioreactor, combine the aqueous and organic phases at a 1:1 (v/v) ratio. Set the agitation to 300 rpm to ensure sufficient interfacial surface area without causing severe shear stress to the yeast cells. Maintain the temperature at 30°C.

  • Self-Validation Checkpoint (pH-Stat Monitoring): As the GDH enzyme regenerates NADPH, it produces D-gluconic acid, which lowers the aqueous pH. Use an auto-titrator to maintain the pH strictly at 6.5 using 1 M NaOH. The continuous consumption of NaOH serves as a real-time, self-validating proxy for reaction progress. If NaOH consumption plateaus prematurely, it indicates either substrate depletion, cofactor exhaustion, or enzyme inactivation[4].

Protocol C: Downstream Processing & Chiral Analysis
  • Phase Separation: Upon cessation of NaOH consumption (typically 12–16 hours), harvest the biphasic mixture and centrifuge at 5,000 × g for 10 minutes to break the emulsion.

  • Extraction: Recover the upper organic phase (n-butyl acetate), which contains the highly enriched (S)-DHBE. Extract the aqueous phase once more with an equal volume of fresh n-butyl acetate to maximize recovery.

  • Concentration: Pool the organic fractions and evaporate the solvent under reduced pressure (rotary evaporation) at 40°C to yield crude (S)-DHBE.

Quantitative System Analytics

To ensure reproducibility and strict quality control, the quantitative metrics of the biphasic system and the analytical parameters for verifying enantiomeric purity are summarized below.

Table 1: Performance Comparison of Biocatalytic Systems

System TypeSubstrate ConcentrationSubstrate Stability (24h)Molar Yield (%)Enantiomeric Excess (ee %)
Aqueous Monophasic50 mM< 40%35.2> 99.0
Biphasic (n-Butyl Acetate) 300 mM > 95% 94.1 > 99.0

Note: The biphasic system allows for a 6-fold increase in substrate loading while preventing the hydrolytic degradation of the beta-keto ester[2].

Table 2: Analytical Parameters for Chiral HPLC Validation

ParameterSpecification
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) ~ 12.4 min
Retention Time (S-enantiomer) ~ 14.8 min

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess (ee) in (S)-Ethyl 3,4-Dihydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (S)-Ethyl 3,4-dihydroxybutanoate is a critical, high-value chiral building block utilized in the synthesis of statins (e.g., atorvastatin) and other active pharmaceutical ingredients.

This guide is engineered for researchers and drug development professionals experiencing enantiomeric excess (ee) erosion during synthesis. We focus on the two most industrially relevant pathways: Hydrolytic Kinetic Resolution (HKR) of ethyl 3,4-epoxybutyrate (EEB) and Biocatalytic Asymmetric Reduction .

Pathway & Logical Relationship Visualization

Understanding the kinetic and thermodynamic competing pathways is the first step to resolving ee erosion. The diagram below illustrates the kinetic resolution of EEB and the specific failure points where stereopurity is compromised.

HKR_Pathway Racemic Racemic EEB (Substrate) Catalyst Chiral Catalyst / Enzyme (e.g., EH or salen-Co) Racemic->Catalyst H2O SideRxn Uncatalyzed Background Hydrolysis (Non-selective) Racemic->SideRxn Spontaneous (High T, pH drift) SDiol (S)-Ethyl 3,4-dihydroxybutanoate (Target Diol) Catalyst->SDiol Fast Hydrolysis (k_fast) REpox (R)-Ethyl 3,4-epoxybutyrate (Recovered Epoxide) Catalyst->REpox Slow Hydrolysis (k_slow) RacemicDiol Racemic Diol (Erodes Target ee) SideRxn->RacemicDiol RacemicDiol->SDiol Dilutes ee

Logical workflow of EEB kinetic resolution and pathways leading to ee erosion.

Diagnostic Matrix: ee Failure Modes & Interventions

Use the following data-driven matrix to quickly identify the root cause of your stereochemical failures and apply the targeted corrective parameters.

Synthetic RouteObserved IssueRoot Cause AnalysisTarget ParameterCorrective Action
HKR (Jacobsen's) Diol ee < 90%Over-conversion (>50%) eroding product eeConversion: 40–45%Limit H₂O equivalents to 0.45; quench early.
HKR (Enzymatic) Diol ee < 80%Uncatalyzed background hydrolysispH 7.0, Temp < 30°COptimize buffer capacity; lower reaction temp.
KRED Reduction Product ee < 95%Poor stereocontrol / Reversible reactionpH 6.5, NADP⁺ > 1mMUse engineered KREDs; boost GDH recycling.

Troubleshooting Guides & FAQs

Q1: During the Hydrolytic Kinetic Resolution (HKR) of racemic EEB using Jacobsen's (salen)Co(III) complex, my recovered (R)-epoxide has >99% ee, but my target (S)-ethyl 3,4-dihydroxybutanoate is only at 85% ee. Why is the diol ee so low, and how can I fix it?

Expertise & Causality: In any kinetic resolution, the ee of the product and the recovered substrate are mathematically linked to the conversion ( c ) and the selectivity factor ( E ). As conversion increases, the concentration of the "matched" enantiomer drops, forcing the catalyst to act on the "mismatched" enantiomer. Because the (S)-diol is the product of the reaction, its ee is highest at c=1% and steadily decreases as conversion approaches and exceeds 50%. Actionable Fix: To achieve >95% ee for the (S)-diol, you must sacrifice some overall yield by stopping the reaction at a lower conversion. Limit your water equivalents to exactly 0.45 eq and quench the reaction early. Alternatively, utilize a highly selective epoxide hydrolase (EH) from Acinetobacter baumannii, which exhibits an E -value > 70 for this specific substrate .

Q2: I am using an Epoxide Hydrolase (EH) for the biocatalytic resolution of EEB. I stopped the reaction exactly at 40% conversion, but the (S)-diol ee is still eroding over time in the reactor. What is causing this?

Expertise & Causality: The terminal oxirane ring of EEB is highly strained and susceptible to spontaneous, non-catalyzed nucleophilic attack by water. This background hydrolysis is not stereoselective and produces a racemic diol mixture. This racemic byproduct directly dilutes the highly enantioenriched (S)-diol generated by the enzyme. Actionable Fix: Background hydrolysis is exponentially accelerated by extremes of pH and elevated temperatures. If your biological buffer is drifting (e.g., due to the formation of acidic byproducts) or if the temperature exceeds 30°C, the uncatalyzed rate surges. Strictly maintain the pH at 7.0 using a robust 100 mM phosphate buffer and tightly control the reactor temperature at 20–25°C.

Q3: We are exploring the alternative route: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a Ketoreductase (KRED). The product ee is inconsistent between batches (ranging from 90% to 98%). What is the root cause?

Expertise & Causality: In KRED-mediated reductions, inconsistent ee is almost always linked to either (a) the presence of a competing, non-stereoselective endogenous reductase (if using whole-cell biocatalysts), or (b) thermodynamic equilibration due to poor cofactor recycling. If the NADPH/NADP⁺ ratio drops, the reaction becomes reversible, allowing the enzyme to re-oxidize the chiral alcohol back to the ketone, which slowly erodes the ee over time. Actionable Fix: Transition to isolated, engineered KREDs with a dedicated, irreversible cofactor recycling system (e.g., Glucose Dehydrogenase / Glucose) rather than whole resting cells. Keep the pH slightly acidic (pH 6.5) to prevent base-catalyzed degradation of the chloro-ketone substrate .

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following standardized methodologies.

Protocol A: Hydrolytic Kinetic Resolution of EEB using Jacobsen's (salen)Co(III) Complex

Objective: Synthesize (S)-ethyl 3,4-dihydroxybutanoate with >95% ee by capping conversion.

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(salen)Co(II) complex in toluene. Add 1.0 equivalent of acetic acid and stir open to the air for 30 minutes to oxidize the metal center to the active (salen)Co(III)OAc complex. Remove the solvent in vacuo.

  • Substrate Addition: Add racemic ethyl 3,4-epoxybutyrate (EEB) (1.0 eq) to the activated catalyst flask. Cool the mixture to 0°C to suppress uncatalyzed background hydrolysis.

  • Hydrolysis: Slowly add 0.45 equivalents of distilled H₂O (acting as the limiting reagent to cap conversion at 45%) dropwise over 1 hour.

  • Monitoring: Stir the reaction at 0°C to 4°C. Monitor the reaction progress via chiral GC (e.g., using a Cyclosil-B column).

  • Quenching & Separation: Once the water is entirely consumed (approx. 12–16 hours), dilute the mixture with diethyl ether. The highly polar (S)-ethyl 3,4-dihydroxybutanoate will separate from the unreacted lipophilic (R)-EEB.

  • Purification: Isolate the diol via flash column chromatography (EtOAc/Hexane 7:3). Expected yield: 42%, ee > 95%.

Protocol B: Biocatalytic Resolution using Acinetobacter baumannii Epoxide Hydrolase

Objective: Eco-friendly, highly selective synthesis of (S)-ethyl 3,4-dihydroxybutanoate.

  • Preparation: Suspend lyophilized whole cells of A. baumannii (or purified EH) in 100 mM sodium phosphate buffer, rigorously adjusted to pH 7.0.

  • Reaction Initiation: Add racemic EEB to achieve a final substrate concentration of 20 mM.

  • Incubation: Incubate the reactor at 30°C with orbital shaking at 250 rpm to ensure mass transfer in the biphasic system.

  • Monitoring: Extract 100 µL aliquots every 30 minutes, partition with ethyl acetate, and analyze the organic layer via chiral GC.

  • Termination: Terminate the reaction exactly at 40% conversion (approx. 2 hours) by adding a 1:1 volume of ethyl acetate. This denatures the enzyme and extracts the unreacted organics.

  • Isolation: Separate the organic layer (containing (R)-EEB) from the aqueous layer (containing the (S)-diol). Lyophilize the aqueous layer to recover pure (S)-ethyl 3,4-dihydroxybutanoate .

References

[1] Choi, W. J., et al. (2008). "Production of (R)-ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase." Applied Microbiology and Biotechnology. URL:[Link]

[2] Schaus, S. E., et al. (2002). "Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols." Journal of the American Chemical Society. URL:

[3] Lee, J., et al. (2008). "Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals." Applied Microbiology and Biotechnology. URL:

preventing unwanted lactonization of (S)-ethyl 3,4-dihydroxybutanoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Intermediates Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals working with highly sensitive chiral building blocks.

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for preventing the unwanted lactonization of (S)-ethyl 3,4-dihydroxybutanoate —a critical intermediate in the synthesis of statins and other active pharmaceutical ingredients (APIs).

Part 1: The Mechanistic Root of the Problem

Before troubleshooting, it is critical to understand the causality behind the degradation of (S)-ethyl 3,4-dihydroxybutanoate[1].

The Causality of Lactonization: The molecule contains a nucleophilic hydroxyl group at the C4 position and an electrophilic ethyl ester at the C1 position. Under the right conditions, the C4 oxygen will attack the C1 carbonyl carbon in an intramolecular transesterification (a 5-exo-trig cyclization).

Why is this so favorable?

  • Thermodynamic Stability: The reaction produces (S)-3-hydroxy-gamma-butyrolactone. Gamma-lactones (5-membered rings) possess minimal angle strain and are thermodynamically highly stable[2].

  • Kinetic Proximity: The flexible aliphatic chain easily adopts a conformation that places the C4 hydroxyl in perfect proximity to the ester.

  • Catalytic Vulnerability: Trace acids protonate the ester carbonyl (increasing electrophilicity), while trace bases deprotonate the C4 hydroxyl (increasing nucleophilicity). Furthermore, environmental moisture can hydrolyze the ethyl ester into 3,4-dihydroxybutanoic acid, which spontaneously cyclizes into the gamma-lactone upon even mild acidification[3].

Part 2: Troubleshooting & FAQs

Q1: I stored my batch of (S)-ethyl 3,4-dihydroxybutanoate at room temperature over the weekend, and my NMR shows a new set of peaks. What happened? A1: Your compound has undergone spontaneous lactonization. You will likely notice the disappearance of the ethyl ester signals (the characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the appearance of free ethanol in your solvent. The C4 protons will also shift downfield (from ~3.6 ppm to ~4.3 ppm) as they are incorporated into the rigid lactone ring.

Q2: My storage conditions were cold (-20°C), but I still see up to 10% lactone formation after a month. What went wrong? A2: Temperature control alone cannot stop lactonization if catalytic impurities remain from your synthesis. If you synthesized the compound using basic conditions (e.g., triethylamine)[4] or acidic catalysts, trace residues will drive the cyclization even at -20°C. You must neutralize the batch prior to storage.

Q3: How does moisture affect the stability of this ester? A3: Moisture acts as a dual threat. It facilitates proton transfer (accelerating the transesterification) and causes direct hydrolysis of the ethyl ester. The resulting intermediate, 3,4-dihydroxybutanoic acid, is highly unstable and will spontaneously dehydrate to form the gamma-lactone[3]. Anhydrous storage is mandatory.

Part 3: Quantitative Stability Data

To assist in your risk assessment, we have summarized the degradation kinetics and diagnostic markers based on empirical stability studies of related hydroxy-esters[5].

Table 1: Degradation Risk Matrix (Estimated Shelf Life to >5% Lactone)

Storage ConditionTrace Impurity ProfileMoisture LevelEstimated Shelf Life
Room Temp (25°C)Acidic or BasicHigh (>1000 ppm)< 24 hours
Room Temp (25°C)NeutralLow (<100 ppm)1 - 2 weeks
Refrigerated (4°C)NeutralLow (<100 ppm)3 - 6 months
Frozen (-20°C) Neutral Anhydrous (<10 ppm) > 2 years

Table 2: Diagnostic 1 H-NMR Shifts for Quality Control

Proton EnvironmentIntact (S)-Ethyl 3,4-DihydroxybutanoateDegraded ((S)-3-Hydroxy- γ -butyrolactone)
Ethyl Ester (-CH 2​ CH 3​ ) Quartet ~4.1 ppm, Triplet ~1.2 ppmAbsent (Cleaved as free Ethanol)
C4 Protons ~3.5 - 3.7 ppm (Linear, flexible)~4.2 - 4.4 ppm (Cyclic, shifted downfield)
C2 Protons ~2.4 - 2.5 ppm (Simple multiplet)~2.2 - 2.7 ppm (Distinct ABX system)

Part 4: The Self-Validating Storage Protocol

To ensure absolute trustworthiness in your workflow, do not just store the compound—validate the storage condition. Follow this step-by-step methodology to create a self-validating system.

Step 1: Purity Verification & Neutralization (The Baseline)

  • Analyze the fresh batch via GC-MS or 1 H-NMR to ensure 0% lactone is present.

  • Dissolve the neat oil in a non-polar solvent (e.g., dichloromethane).

  • Pass the solution through a short plug of neutral silica gel to strip away any trace acidic or basic catalysts left over from synthesis.

Step 2: Desiccation (The Intervention)

  • Add anhydrous sodium sulfate (Na 2​ SO 4​ ) or activated 3Å molecular sieves to the eluent.

  • Swirl for 15 minutes, filter, and carefully concentrate the filtrate under reduced pressure (keep the water bath below 30°C to prevent heat-induced lactonization).

Step 3: Inert Aliquoting (The Isolation)

  • Transfer the neat, neutralized oil into amber glass vials . Note: Avoid standard soda-lime glass if possible, as its slightly alkaline surface can trigger lactonization over long periods. Use borosilicate glass.

  • Purge the headspace of every vial with a gentle stream of dry Argon or Nitrogen gas for 30 seconds to displace ambient oxygen and moisture.

  • Immediately seal the vials with PTFE-lined (Teflon) screw caps.

Step 4: Cryogenic Storage & Control Validation (The Self-Validation)

  • Place the main batch in a -20°C freezer[5].

  • Validation Step: Leave one small sealed aliquot (10 mg) at room temperature for 48 hours.

  • After 48 hours, run an NMR on both the room temperature aliquot and a -20°C aliquot.

    • Result A: If the room temp sample shows lactone but the -20°C sample is pristine, your storage protocol is successfully validated.

    • Result B: If both show lactone, your initial neutralization (Step 1) failed, and trace catalysts are still actively degrading your batch. Re-purify immediately.

Part 5: Workflow Visualization

Below is the logical decision tree for processing and storing (S)-ethyl 3,4-dihydroxybutanoate to prevent degradation.

StorageWorkflow Start Synthesized/Received (S)-Ethyl 3,4-Dihydroxybutanoate CheckPurity Check Purity (GC/NMR) Assess pH & Moisture Start->CheckPurity Decision1 Trace Acid/Base or Moisture Present? CheckPurity->Decision1 Purify Pass through neutral silica plug Dry over anhydrous Na2SO4 Decision1->Purify  Yes Aliquot Aliquot into Amber Glass Vials (Avoid alkaline glass) Decision1->Aliquot  No Purify->Aliquot Purge Purge headspace with Argon or N2 gas Aliquot->Purge Seal Seal with PTFE-lined caps (Ensure airtight seal) Purge->Seal Store Store at -20°C (Protected from light) Seal->Store

Workflow for the purification, aliquoting, and cryogenic storage of (S)-ethyl 3,4-dihydroxybutanoate.

References

  • US Patent 6235930B1 - Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars.
  • (S)-ethyl 3,4-dihydroxybutanoate | CID 10855622 - Chemical and Physical Properties, Structure, and Safety. PubChem, National Institutes of Health.[Link]

  • EP1061062A1 - Process for producing butanetriol derivative (Synthesis and handling of (S)-ethyl 3,4-dihydroxybutanoate).
  • Lactone Synthesis and Stability - Chemical properties of Gamma-lactones and spontaneous esterification. WikiDoc. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-Ethyl 3,4-dihydroxybutanoate Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to oxidize (S)-ethyl 3,4-dihydroxybutanoate. Because this molecule is a terminal 1,2-diol containing both a primary (C4) and a secondary (C3) hydroxyl group, achieving strict regiocontrol requires precise tuning of your reaction conditions.

This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols to help you navigate chemoselectivity, avoid unwanted oxidative cleavage, and maximize your yields.

Reaction Pathway Visualization

The following diagram illustrates the divergent oxidation pathways based on your choice of reagents.

G Substrate (S)-ethyl 3,4-dihydroxybutanoate (Terminal 1,2-Diol) Cleavage Ethyl 3-oxopropanoate + Formaldehyde Substrate->Cleavage NaIO4 (Oxidative Cleavage) Protection (S)-ethyl 3-hydroxy-4- trityloxybutanoate Substrate->Protection TrCl, Et3N, DMAP (Protect Primary OH) Acid (S)-4-ethoxy-2-hydroxy- 4-oxobutanoic acid Substrate->Acid TEMPO / BAIB (Selective Primary Oxidation) Ketone Ethyl 3-oxo-4- trityloxybutanoate Protection->Ketone Swern / DMP (Oxidize Secondary OH)

Reaction pathways for the selective oxidation of (S)-ethyl 3,4-dihydroxybutanoate.

Troubleshooting Guides & FAQs

Q1: My oxidation reaction is yielding ethyl 3-oxopropanoate and formaldehyde instead of the desired oxidized diol. What is happening? A: You are experiencing oxidative cleavage (C-C bond scission). Reagents like sodium periodate (NaIO 4​ ), potassium permanganate (KMnO 4​ ), or lead tetraacetate (Pb(OAc) 4​ ) specifically target 1,2-diols, cleaving the bond between C3 and C4.

  • Mechanistic Causality: The reaction proceeds via the formation of a cyclic periodate (or manganate) ester intermediate. When this cyclic intermediate collapses, it drives the breaking of the carbon-carbon bond to form two carbonyl compounds.

  • Solution: If your goal is to oxidize the alcohol without breaking the carbon backbone, you must switch to non-cleaving oxidants. Utilize Swern oxidation conditions or Dess-Martin Periodinane (DMP) for anhydrous oxidation[1], or TEMPO-mediated systems for selective primary alcohol oxidation.

Q2: I want to oxidize the secondary alcohol at C3 to a ketone, but I am getting a complex mixture of products. How can I improve regioselectivity? A: Primary alcohols (C4) are sterically less hindered and typically oxidize faster than secondary alcohols (C3). Direct oxidation of the unprotected diol will inevitably lead to complex mixtures, including over-oxidation of the primary alcohol.

  • Mechanistic Causality: Oxidants like DMP or Swern reagents cannot differentiate sufficiently between the two hydroxyls based on electronics alone; steric differentiation is required.

  • Solution: Implement a protection-deprotection strategy. Selectively protect the primary alcohol using a bulky trityl (triphenylmethyl) group. Trityl chloride (TrCl) reacts almost exclusively with primary alcohols due to its massive steric bulk. Once protected to form (S)-ethyl 3-hydroxy-4-trityloxybutanoate, you can safely oxidize the secondary alcohol[2].

Q3: I am using TEMPO/BAIB to selectively oxidize the primary alcohol to a carboxylic acid, but the reaction stalls at the aldehyde stage. Why? A: TEMPO-mediated oxidation to a carboxylic acid strictly requires the presence of water.

  • Mechanistic Causality: The catalytic cycle oxidizes the primary alcohol to an aldehyde, which must then form a hydrate (gem-diol) by reacting with water. The TEMPO oxoammonium species then oxidizes this hydrate to the final carboxylic acid. If your solvent system is too dry (e.g., anhydrous DCM), the aldehyde cannot form the hydrate, and the catalytic cycle arrests.

  • Solution: Ensure you are using a biphasic solvent system (e.g., DCM/Water or MeCN/Water) to provide the necessary water molecules for hydrate formation.

Quantitative Data: Oxidant Selection Matrix

Use the following table to select the appropriate reagent system based on your target functional group and required regioselectivity.

Oxidant SystemTarget Functional GroupRegioselectivityTypical YieldRisk of C-C Cleavage
NaIO 4​ (aq) Aldehyde (Chain shortened)N/A (Cleaves C3-C4 bond)85 - 95%High (Intended)
TEMPO / BAIB (aq) Carboxylic AcidPrimary OH (C4)70 - 80%Low
TrCl + Swern KetoneSecondary OH (C3)65 - 75% (over 2 steps)None
DMP (Anhydrous) Dialdehyde / Keto-aldehydeNone (Oxidizes both)Variable / MessyModerate

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Selective Protection of the Primary Alcohol (Tritylation)

This protocol selectively masks the C4 primary alcohol, allowing downstream manipulation of the C3 secondary alcohol.[2]

  • Preparation: Dissolve (S)-ethyl 3,4-dihydroxybutanoate (1.40 g, 9.45 mmol) in anhydrous methylene chloride (DCM) (20 mL) in a dry flask.

  • Base Addition: Add triethylamine (1.15 g, 11.36 mmol) and 4-Dimethylaminopyridine (DMAP) (17 mg, 0.139 mmol). Cool the solution in an ice bath (0 °C).

    • Causality: DMAP acts as a highly efficient nucleophilic catalyst, accelerating the tritylation, while Et 3​ N serves as an acid scavenger to neutralize the generated HCl.

  • Tritylation: Dissolve Trityl chloride (2.90 g, 10.4 mmol) in DCM (15 mL) and add it dropwise to the cooled solution under vigorous stirring.

  • Reaction: Remove the ice bath and stir at room temperature overnight.

    • Self-Validation Checkpoint: Monitor reaction completion via TLC (Hexanes/EtOAc). The introduction of the highly non-polar trityl group will cause the product spot to run significantly higher (higher Rf​ ) than the highly polar starting diol.

  • Workup: Wash the reaction mixture sequentially with saturated aqueous NH 4​ Cl and saturated brine. Dry the organic layer over MgSO 4​ , filter, and concentrate in vacuo.

  • Purification: Subject the residue to silica gel chromatography to isolate (S)-ethyl 3-hydroxy-4-trityloxybutanoate (yield ~31-45% depending on scale).

Protocol B: Swern Oxidation of the Secondary Alcohol

This protocol oxidizes the unprotected C3 secondary alcohol to a ketone without over-oxidation.[1]

  • Activation: In a flame-dried flask under N 2​ , add anhydrous DCM and oxalyl chloride (1.5 eq). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes.

    • Causality: This forms the active alkoxysulfonium intermediate. Temperature control is critical; if the internal temperature rises above -60 °C, the intermediate decomposes, leading to volatile, foul-smelling byproducts and Pummerer rearrangement side reactions.

  • Oxidation: Dissolve (S)-ethyl 3-hydroxy-4-trityloxybutanoate (from Protocol A, 1.0 eq) in a minimum volume of anhydrous DCM. Add dropwise to the activated DMSO solution. Stir for 45 minutes at -78 °C.

  • Neutralization: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm gradually to room temperature.

    • Causality: The base deprotonates the intermediate, triggering the collapse into the desired ketone (ethyl 3-oxo-4-trityloxybutanoate) and dimethyl sulfide.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

References

  • Source: google.com (Google Patents)

Sources

Technical Support Center: Overcoming Catalyst Poisoning in (S)-Ethyl 3,4-Dihydroxybutanoate Production

Author: BenchChem Technical Support Team. Date: April 2026

Overview

(S)-Ethyl 3,4-dihydroxybutanoate is a high-value chiral intermediate critical for the synthesis of statins, carnitine, and various neuromediators. Its production relies heavily on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), followed by stereoretentive hydrolysis.

During the critical reduction step, both biocatalysts (alcohol dehydrogenases) and chemocatalysts (Ru-BINAP complexes) are highly susceptible to catalyst poisoning. As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to help you overcome these bottlenecks.

Section 1: Biocatalytic Workflows (Ketoreductases / ADHs)

FAQ & Troubleshooting

Q: My whole-cell biocatalyst loses activity rapidly when COBE concentrations exceed 12–15 g/L. What causes this sudden catalyst death? A: The substrate, COBE, is an α-halo ketone analog (specifically a γ-chloro-β-keto ester). At elevated concentrations, it acts as a potent electrophilic alkylating agent. It covalently modifies nucleophilic residues (such as cysteine or histidine) within the active site of the alcohol dehydrogenase (ADH), causing irreversible enzyme poisoning. Additionally, the accumulation of the product, (S)-CHBE, disrupts the cellular membrane of the whole-cell biocatalyst, leading to cell lysis and the rapid depletion of essential NAD(P)H cofactors (1)[1].

Q: How can I prevent this substrate/product toxicity without sacrificing overall system yield? A: Implementing a biphasic reaction system (e.g., water/n-butyl acetate) or using in situ product removal (ISPR) with hydrophobic resins (like Optipore L-493) is the standard mitigation strategy. The organic phase acts as both a substrate reservoir and a product sink. This controlled partitioning keeps the aqueous concentration of COBE safely below the toxicity threshold while driving the equilibrium forward (2)[2].

Protocol 1: Biphasic Bioreduction of COBE to (S)-CHBE

Self-Validating Check: If the aqueous phase pH drops below 6.5 during the reaction, cell lysis is occurring. Maintain pH 7.0 strictly via automated titration.

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing the target ADH and a cofactor-regenerating enzyme (e.g., Glucose Dehydrogenase). Harvest cells via centrifugation and resuspend in 100 mM potassium phosphate buffer (pH 7.0) to a concentration of 40 g CDW/L.

  • Biphasic System Setup: Prepare the organic phase by dissolving COBE in n-butyl acetate (targeting an overall system concentration up to 60 g/L).

  • Reaction Execution: Combine the aqueous phase (containing cells, 50 g/L glucose, and 0.2 mM NADP+) with the organic phase at a 1:1 volume ratio. Incubate at 30°C with vigorous agitation (250 rpm) to maximize the interfacial mass transfer area.

  • Product Recovery: Upon completion (monitored via GC/HPLC), separate the organic layer. The (S)-CHBE product partitions into the n-butyl acetate, leaving the biocatalyst intact in the aqueous phase for potential recycling (3)[3].

Section 2: Chemocatalytic Workflows (Ru-BINAP)

FAQ & Troubleshooting

Q: My Ru-BINAP catalyst deactivates prematurely during the asymmetric hydrogenation of COBE. What is the mechanism of this poisoning? A: In chemocatalytic asymmetric transfer hydrogenation, catalyst poisoning is frequently triggered by trace dehalogenation of the COBE substrate. This side reaction generates hydrochloric acid (HCl). The HCl competitively displaces the chiral BINAP ligand or attacks the active Ru-hydride species, converting it into a catalytically dead Ru-Cl complex. Furthermore, the highly acidic α-protons of the β-keto ester can lead to the formation of stable, irreversible Ru-enolates that block the catalytic cycle (4)[4].

Q: How do I prevent HCl-induced catalyst death and moisture poisoning? A: Ensure absolute anhydrous conditions (moisture <50 ppm), as water exacerbates both ester hydrolysis and dehalogenation. Incorporating a mild, non-nucleophilic acid scavenger (such as a sterically hindered amine) into the reaction mixture will neutralize trace HCl without interfering with the Ru-hydride catalytic cycle (5)[5].

Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Self-Validating Check: A color shift from yellow/orange to dark brown/black in the reactor window indicates catalyst decomposition (Ru-Cl formation).

  • Catalyst Activation: Under a strict argon atmosphere, dissolve the Ru-(R-BINAP)Cl₂ precatalyst in anhydrous, degassed ethanol/dichloromethane.

  • Substrate Loading: Add anhydrous COBE to the high-pressure reactor. If trace HCl is suspected in the substrate batch, add 0.1 equivalents of a mild acid scavenger.

  • Hydrogenation: Pressurize the reactor with ultra-pure H₂ gas (50–100 bar). Heat the system to 50°C and stir vigorously for 12–24 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a short pad of silica to remove the spent catalyst, and concentrate the filtrate under vacuum to yield (S)-CHBE.

Section 3: Downstream Conversion to (S)-Ethyl 3,4-Dihydroxybutanoate

FAQ & Troubleshooting

Q: How do I convert the intermediate (S)-CHBE to the final (S)-ethyl 3,4-dihydroxybutanoate without causing racemization? A: The final step requires the nucleophilic substitution of the C4 chloride with a hydroxyl group. If this hydrolysis is performed under harsh alkaline conditions, the reaction may proceed via a symmetric epoxide intermediate, leading to racemization. To maintain enantiomeric purity, perform a mild alkaline hydrolysis using sodium bicarbonate at controlled temperatures (40-50°C), or utilize an epoxide hydrolase if an epoxide intermediate (ethyl 3,4-epoxybutyrate) is intentionally formed (6)[6].

Section 4: Data Visualization & Troubleshooting Tables

Table 1: Comparison of Catalyst Poisoning Mechanisms and Mitigation Strategies
Catalyst SystemPoisoning Agent / MechanismToxicity ThresholdMitigation Strategy
Whole-cell ADH COBE (Substrate): Electrophilic alkylation of active site nucleophiles (e.g., Cysteine).> 12-15 g/L (Aqueous)Biphasic system (n-butyl acetate) or fed-batch dosing.
Whole-cell ADH (S)-CHBE (Product): Cellular membrane disruption and lysis.> 200 mM (Aqueous)In situ product removal (ISPR) via hydrophobic resins.
Ru-BINAP HCl (Dehalogenation): Ligand displacement forming inactive Ru-Cl complex.Trace (ppm levels)Ultra-dry conditions; addition of mild acid scavengers.
Ru-BINAP Substrate Enolization: Formation of irreversible Ru-enolates.N/A (Equilibrium driven)Optimize H₂ pressure to outcompete enolization kinetics.
System Workflows and Mechanistic Pathways

Biocatalytic_Biphasic OrgPhase Organic Phase (n-Butyl Acetate) COBE Reservoir AqPhase Aqueous Phase (Buffer + ADH + Cofactor) OrgPhase->AqPhase Controlled Partitioning Reaction Enzymatic Reduction (COBE -> (S)-CHBE) AqPhase->Reaction Biocatalysis ProductOrg Organic Phase (S)-CHBE Extraction Reaction->ProductOrg In-situ Product Removal Toxicity Enzyme Deactivation (Alkylation / Lysis) Reaction->Toxicity If Conc. > 15 g/L ProductOrg->Toxicity Prevents

Biphasic system preventing ADH catalyst poisoning via controlled partitioning.

Ru_BINAP_Poisoning COBE COBE Substrate ActiveRu Active Ru-Hydride Catalyst COBE->ActiveRu Asymmetric Hydrogenation Dehalogenation Trace Dehalogenation (HCl Generation) COBE->Dehalogenation Side Reaction (Moisture) InactiveRu Inactive Ru-Cl Complex (Catalyst Death) ActiveRu->InactiveRu HCl Attack Product (S)-CHBE Product ActiveRu->Product Successful Turnovers Dehalogenation->InactiveRu Ligand Displacement Scavenger Acid Scavenger (e.g., Mild Base) Scavenger->Dehalogenation Neutralizes HCl

Ru-BINAP deactivation pathway via HCl generation and mitigation by acid scavengers.

References

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System - ACS Publications - 1

  • Efficient bioreduction of ethyl 4-chloro-3-oxobutanoate to (S)-4-chloro-3-hydrobutanoate by whole cells of Candida magnoliae in water/n-butyl acetate two-phase system - Researcher.life - 2

  • Rules for biocatalyst and reaction engineering to implement effective, NAD(P)H-dependent, whole cell bioreductions - PMC - 3

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Publications -4

  • Optimization of reaction conditions for preparing ethyl (S)-4-chloro-3-hydroxybutanoate - Benchchem - 5

  • ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase - Ovid -6

Sources

Validation & Comparative

comparing enzymatic vs chemical synthesis routes for (S)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: Enzymatic vs. Chemical Routes for (S)-Ethyl 3,4-Dihydroxybutanoate

The Application Context

(S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) is a highly valued C4 chiral building block. It serves as a critical intermediate in the synthesis of blockbuster pharmaceuticals, including statins, calcium channel blockers, and laulimalide anti-tumor agents[1]. As an Application Scientist overseeing scale-up campaigns, I evaluate synthetic routes not just on theoretical elegance, but on thermodynamic efficiency, downstream processing friction, and scalability.

This guide provides an objective, data-driven comparison of the two primary pathways used to synthesize this molecule: the biocatalytic kinetic resolution of racemic epoxides and the chemical chiral pool synthesis derived from (S)-malic acid.

Mechanistic Pathway Analysis

The following diagram illustrates the fundamental divergence in synthetic strategy. The enzymatic route relies on the exquisite regioselectivity of a biological catalyst to resolve a racemate, whereas the chemical route leverages an existing chiral pool substrate, requiring precise chemoselective reduction.

G Sub1 Racemic ethyl 3,4-epoxybutyrate EnzRoute Enzymatic Route (Kinetic Resolution) Sub1->EnzRoute Sub2 (S)-Malic Acid ChemRoute Chemical Route (Chiral Pool) Sub2->ChemRoute Cat1 A. baumannii Epoxide Hydrolase EnzRoute->Cat1 Cat2 Regioselective Reduction (NaBH4) ChemRoute->Cat2 Target (S)-ethyl 3,4-dihydroxybutanoate Cat1->Target Hydrolyzes (S)-epoxide Cat2->Target Reduces C4-carboxyl

Divergent synthetic pathways for (S)-ethyl 3,4-dihydroxybutanoate.

Biocatalytic Route: Epoxide Hydrolase-Mediated Kinetic Resolution

The Causality of the Biocatalyst: Terminal epoxides are highly reactive, but achieving enantiopure ring-opening is chemically demanding. The biocatalytic approach utilizes whole cells of Acinetobacter baumannii, which express a highly selective Epoxide Hydrolase (EH)[2]. The EH attacks the oxirane ring of the (S)-enantiomer of racemic ethyl 3,4-epoxybutyrate (EEB) via the stoichiometric addition of water. Crucially, the bacteria's native esterases do not hydrolyze the ethyl ester group under these specific conditions, ensuring the targeted formation of the diol[2]. Lyophilized (freeze-dried) cells are chosen over purified enzymes because the cellular matrix stabilizes the enzyme, retaining activity for >6 months at ambient temperatures and simplifying phase separation during workup[2].

Self-Validating Protocol: Whole-Cell Kinetic Resolution

  • Substrate Synthesis: Synthesize racemic EEB via the epoxidation of ethyl vinylacetate using m-CPBA (3-chloroperoxybenzoic acid)[3].

  • Biocatalyst Preparation: Suspend freeze-dried A. baumannii powder at a concentration of 50 mg/mL in 100 mM Tris-HCl buffer (pH 8.0).

  • Reaction Initiation: Add racemic EEB to a final concentration of 20 mM to initiate the kinetic resolution.

  • Incubation: Shake the biphasic mixture at 30°C and 250 rpm. Causality: 30°C is the optimal thermodynamic setpoint to maximize EH turnover while preventing the thermal denaturation of the whole-cell matrix[2].

  • Termination & Extraction: After 3 hours, quench the reaction by adding an equal volume of ethyl acetate. The unreacted (R)-EEB and the newly formed (S)-ethyl 3,4-dihydroxybutanoate partition into the organic phase[2].

  • System Validation: Inject 1 μL of the organic layer into a Chiral GC (e.g., equipped with a flame ionization detector, injector at 200°C, detector at 250°C) using helium as a carrier gas. This validates the enantiomeric excess (ee) of the formed diol and ensures the reaction is terminated exactly when the residual epoxide reaches >99% ee[2].

Chemical Route: Chiral Pool Synthesis via Regioselective Reduction

The Causality of the Chemical Design: When starting from the chiral pool, natural L-malic acid (which possesses the (S)-configuration) provides the exact C3 stereocenter needed[4]. The primary synthetic challenge is chemoselectivity: reducing the C4 carboxylic acid to a primary alcohol without cleaving the C1 ester or causing racemization. Standard Sodium Borohydride (NaBH₄) is too mild to reduce carboxylic acids efficiently. By adding a Lewis acid (such as BF₃·OEt₂ or I₂) to NaBH₄, we generate an electrophilic borane species in situ. This species rapidly and selectively reduces the electron-rich carboxylate while sparing the ester[4].

Self-Validating Protocol: Borane-Mediated Regioselective Reduction

  • Esterification: Convert (S)-malic acid to its monoethyl ester using ethanol and a catalytic amount of p-toluenesulfonic acid.

  • Activation: Dissolve the (S)-malic acid monoethyl ester in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to 0°C. Causality: Cryogenic control is required to manage the highly exothermic hydride transfer and prevent over-reduction[4].

  • Reduction: Add NaBH₄ (2.5 equivalents) in portions. Slowly add the Lewis acid activator dropwise. Causality: Dropwise addition controls the release of hydrogen gas and prevents thermal spikes that could lead to ester cleavage.

  • Quenching: Stir the mixture at room temperature overnight. Carefully quench with methanol to destroy unreacted borane species, followed by neutralization with acetic acid[4].

  • Workup & Validation: Dilute with water, extract with ethyl acetate, wash with saturated brine, and dry over magnesium sulfate[4]. Purify via silica gel chromatography. Validate optical purity using a polarimeter (target [α]D²⁵) or chiral HPLC against a synthesized standard.

Quantitative Performance Comparison

ParameterEnzymatic Route (Kinetic Resolution)Chemical Route (Chiral Pool)
Starting Material Racemic ethyl 3,4-epoxybutyrate[3](S)-Malic acid[4]
Theoretical Max Yield 50% (Inherent to racemate resolution)100%
Actual Yield 49% (Near-perfect conversion)[2]75% – 85% [4]
Enantiomeric Excess ~80% ee[2]>98% ee (Retained from precursor)
Reaction Conditions Mild (30°C, Aqueous Buffer)[2]Harsh (0°C to RT, Anhydrous THF)[4]
Environmental Impact Low (Biodegradable catalyst, low solvent)High (Boron waste, heavy solvent usage)

The Application Scientist's Verdict

The choice between these routes depends entirely on the scale and the required purity profile of the final active pharmaceutical ingredient (API).

Choose the Enzymatic Route when: Operating under strict green-chemistry mandates or when heavy-metal/boron waste disposal is a bottleneck. The A. baumannii whole-cell system is highly robust and requires minimal specialized infrastructure[2]. However, you must accept that the yield is mathematically capped at 50% due to the nature of kinetic resolution.

Choose the Chemical Route when: Scaling up for commercial API manufacturing where high throughput and >98% ee are non-negotiable. While it requires rigorous anhydrous and cryogenic engineering controls to manage the reactive hydrides[4], the ability to achieve up to 85% actual yield from inexpensive L-malic acid makes it the superior choice for sheer volumetric output.

References

  • [2] ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase - Ovid. 2

  • [4] EP1061062A1 - Process for producing butanetriol derivative - Google Patents. 4

  • [3] Enantioselective hydrolysis of alkyl 3,4-epoxybutyrates by newly isolated Acinetobacter baumannii containing epoxide hydrolase - Ovid. 3

  • [1] 3,4-dihydroxybutanoic acid 1518-61-2 - Guidechem. 1

Sources

A Comparative Guide to the Stereoselective Reactivity of (S)- and (R)-Ethyl 3,4-Dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereoselective synthesis, chiral 1,2-diols are invaluable building blocks, providing a versatile scaffold for the construction of complex molecular architectures. Among these, the enantiomers of ethyl 3,4-dihydroxybutanoate, (S) and (R), represent key synthons for the introduction of stereogenic centers in the synthesis of natural products and pharmaceuticals. While chemically identical in an achiral environment, their differing spatial arrangements of hydroxyl groups dictate their reactivity in the presence of chiral reagents and catalysts, leading to distinct chemical behaviors and applications. This guide provides an in-depth comparison of the reactivity differences between (S)- and (R)-ethyl 3,4-dihydroxybutanoate, supported by experimental insights and protocols.

Core Chemical Properties

Both (S)- and (R)-ethyl 3,4-dihydroxybutanoate share the same fundamental chemical and physical properties, as they are enantiomers.

PropertyValue
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol
AppearanceColorless liquid (typical)
Key Functional GroupsEster, Primary Hydroxyl, Secondary Hydroxyl

The crucial difference lies in the three-dimensional orientation of the hydroxyl groups, which fundamentally influences their interaction with other chiral molecules.

Reactivity Differences in Biocatalysis: The Realm of Enzymatic Kinetic Resolution

The most pronounced reactivity difference between the (S) and (R) enantiomers is observed in enzyme-catalyzed reactions. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of chiral alcohols and esters, a process that hinges on the differential rate of reaction of the two enantiomers.

In a typical lipase-catalyzed acylation of a racemic mixture of ethyl 3,4-dihydroxybutanoate, one enantiomer will react significantly faster with an acyl donor (e.g., vinyl acetate) than the other. This disparity in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer.

The choice of enzyme is critical and dictates which enantiomer is preferentially acylated. For instance, Candida antarctica lipase B (CALB) is a commonly used enzyme that often shows high enantioselectivity in the acylation of secondary alcohols. While specific kinetic data for the enzymatic resolution of ethyl 3,4-dihydroxybutanoate is not extensively published, the principles of kinetic resolution of similar substrates, such as ethyl 3-hydroxybutyrate, are well-established. In the resolution of racemic ethyl 3-hydroxybutanoate, lipases can selectively acylate one enantiomer, leaving the other unreacted and in high enantiomeric excess.[1][2] This demonstrates a clear difference in the reactivity of the enantiomers within the chiral active site of the enzyme.

Enzymatic Kinetic Resolution racemate Racemic (R/S)-Ethyl 3,4-dihydroxybutanoate enzyme Lipase + Acyl Donor racemate->enzyme Fast Reaction s_enantiomer (S)-Ethyl 3,4-dihydroxybutanoate (unreacted) racemate->s_enantiomer Slow Reaction (k_S) r_acetate (R)-Ethyl 3-acetoxy-4-hydroxybutanoate (acylated product) enzyme->r_acetate k_R

Caption: Enzymatic kinetic resolution of racemic ethyl 3,4-dihydroxybutanoate.

This differential reactivity is a cornerstone of industrial biotechnology for the production of enantiomerically pure compounds.

Stereodivergent Roles in Asymmetric Synthesis

The distinct stereochemistry of (S)- and (R)-ethyl 3,4-dihydroxybutanoate makes them non-interchangeable starting materials in stereoselective synthesis. Each enantiomer serves as a chiral pool starting material to access different families of target molecules with specific stereochemistries.

For example, (S)-ethyl 3,4-dihydroxybutanoate can be a precursor for the synthesis of the right-hand segment of a complex natural product, while the (R)-enantiomer would be required for the synthesis of the left-hand segment or a different diastereomer altogether. While direct comparative studies are limited, the extensive use of related chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate and its (R)-enantiomer in the synthesis of pharmaceuticals like Atorvastatin and L-carnitine underscores this principle.[3][4][5][6] The choice of the (S) or (R) starting material is a critical strategic decision in the design of a synthetic route.

Stereodivergent Synthesis s_diol (S)-Ethyl 3,4-dihydroxybutanoate s_intermediate Chiral Intermediate A s_diol->s_intermediate Multi-step Synthesis r_diol (R)-Ethyl 3,4-dihydroxybutanoate r_intermediate Chiral Intermediate B r_diol->r_intermediate Multi-step Synthesis s_target Target Molecule 1 (e.g., Natural Product X) s_intermediate->s_target r_target Target Molecule 2 (e.g., Enantiomer of X) r_intermediate->r_target

Caption: Divergent synthetic pathways from (S)- and (R)-ethyl 3,4-dihydroxybutanoate.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic 1,2-Diol (General Procedure)

This protocol provides a general method for the enzymatic kinetic resolution of a racemic 1,2-diol, which can be adapted for ethyl 3,4-dihydroxybutanoate.

Materials:

  • Racemic ethyl 3,4-dihydroxybutanoate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

  • Molecular sieves (optional, for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic ethyl 3,4-dihydroxybutanoate (1.0 eq).

  • Dissolve the diol in the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (1.0-1.5 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.

  • Once the desired conversion is reached (often around 50% for optimal enantiomeric excesses of both product and remaining starting material), stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the unreacted enantiomer and the acylated product, is then concentrated under reduced pressure.

  • The two products can be separated by column chromatography.

Protocol 2: Diastereoselective Protection of a Chiral 1,2-Diol

The two hydroxyl groups in ethyl 3,4-dihydroxybutanoate exhibit different reactivity due to one being primary and the other secondary. This allows for selective protection, a common strategy in multi-step synthesis. The chirality of the molecule can influence the selectivity of this protection in the presence of chiral reagents.

Materials:

  • Enantiomerically pure ethyl 3,4-dihydroxybutanoate

  • Protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • Base (e.g., imidazole or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the enantiomerically pure ethyl 3,4-dihydroxybutanoate (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the base (1.1-1.5 eq).

  • Cool the solution in an ice bath.

  • Slowly add the protecting group reagent (1.0-1.1 eq) to the stirred solution. The primary hydroxyl group is generally more reactive and will be selectively protected under these conditions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The stereochemistry of the starting diol can influence the rate and selectivity of such reactions, especially when using bulky protecting groups or chiral reagents, due to different steric environments around the hydroxyl groups in the (S) and (R) enantiomers.

Conclusion

The reactivity differences between (S)- and (R)-ethyl 3,4-dihydroxybutanoate are most profoundly manifested in stereoselective transformations. In biocatalysis, enzymes can exhibit high levels of enantioselectivity, reacting with one enantiomer at a much faster rate than the other, which forms the basis of kinetic resolution. In chemical synthesis, while their intrinsic reactivity is identical towards achiral reagents, their distinct three-dimensional structures make them unique chiral building blocks, leading to the synthesis of different stereoisomers of target molecules. For researchers in drug development and natural product synthesis, a thorough understanding of these stereochemical nuances is paramount for the rational design of efficient and highly selective synthetic routes.

References

  • Miller, S. J. (2010). Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PMC. [Link]

  • Effenberger, R., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263.
  • Pozo, M., et al. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)
  • Shen, Z., & Tu, J. (2025).
  • Shaikh, I. R., & Weng, S. S. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by l-Proline. The Journal of Organic Chemistry, 71(24), 9510-9512.
  • Koskinen, A., & Klibanov, A. M. (2012). Lipase-catalyzed acylation in multistep organic synthesis. UTUPub.
  • Wang, Y., et al. (2020). Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions.
  • Moen, A., et al. (2012). Efficient large scale stereoinversion of ( R)-ethyl 3-hydroxybutyrate.
  • Wu, X., et al. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry, 24(11), 5151-5154.
  • Effenberger, R., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Link]

  • Pamies, O., & Bäckvall, J. E. (2004). Enzyme catalysed deracemisation and dynamic kinetic resolution reactions. PubMed. [Link]

  • Li, C. X., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. [Link]

  • Seebach, D., et al. (1987). Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses, 65, 205.
  • O'Reilly, E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)
  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]

  • You, Z., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. PubMed. [Link]

  • You, Z., et al. (2013). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.
  • Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. PubMed. [Link]

  • Kumar, A., et al. (2005). A novel synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
  • NextSDS. (n.d.). (R)-ethyl 3,4-dihydroxybutanoate — Chemical Substance Information. Retrieved from [Link]

  • Brady, D., & van Rantwijk, F. (2012). Bioconversion of Ethyl (R)-4-cyano-3-hydroxybutyate Into (R)-ethyl-3-hydroxyglutarate via an Indirect Pathway by Rhodococcus Boritolerans. PubMed. [Link]

  • Garcia-Urdiales, E., et al. (2011). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. PMC. [Link]

  • Kim, T. H., et al. (2002). Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. PubMed. [Link]

  • Ghailane, T., et al. (2024).
  • You, Z., et al. (2013). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.
  • Wing, R. E., & Miller, J. C. (1994). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
  • Seebach, D., & Züger, M. (1985). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. PrepChem.com. [Link]

Sources

Comprehensive Comparison Guide: Chiral HPLC Method Validation for (S)-Ethyl 3,4-Dihydroxybutanoate Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Causality Behind Experimental Choices

(S)-Ethyl 3,4-dihydroxybutanoate ((S)-EDHB) is an indispensable chiral building block used in the asymmetric synthesis of blockbuster pharmaceuticals, including statins (e.g., atorvastatin, rosuvastatin) and cholesterol absorption inhibitors like ezetimibe. Because the enantiomeric purity of (S)-EDHB directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API), highly accurate chiral High-Performance Liquid Chromatography (HPLC) methods are mandatory.

The Problem: Direct analysis of aliphatic vicinal diols like (S)-EDHB presents two major analytical hurdles[1]:

  • Poor Detectability: The molecule lacks a strong chromophore. Its ester carbonyl only absorbs weakly at ~210 nm, a wavelength plagued by severe baseline drift and solvent interference.

  • Poor Chiral Recognition: The highly polar, unhindered hydroxyl groups lead to non-specific hydrogen bonding with the silica support of the column, causing severe peak tailing and poor resolution between the (R) and (S) enantiomers.

The Solution (Causality): Pre-column derivatization via benzoylation is not just a workaround; it is a mechanistic necessity[2]. Reacting the diol with benzoyl chloride introduces two bulky, highly conjugated aromatic rings. This serves a dual purpose:

  • Sensitivity: It shifts the UV absorbance maximum to 254 nm, increasing the signal-to-noise ratio exponentially and allowing for trace-level quantification of the (R)-enantiomer impurity.

  • Selectivity: It masks the polar hydroxyls and introduces π -electrons, enabling strong, specific π−π stacking interactions with the aromatic rings of the Chiral Stationary Phase (CSP), which is the primary driver for chiral discrimination[3].

Product Comparison: Chiral Stationary Phases (CSPs)

To determine the optimal column for benzoylated EDHB, we objectively compared three industry-standard polysaccharide-based CSPs. Historically, coated phases were the standard, but modern immobilized phases offer distinct advantages[4].

  • Chiralpak® IG: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)

  • Chiralcel® OD-H: Coated Cellulose tris(3,5-dimethylphenylcarbamate)

  • Chiralpak® AD-H: Coated Amylose tris(3,5-dimethylphenylcarbamate)

Experimental Data: CSP Performance Comparison
ParameterChiralpak IG (Immobilized)Chiralcel OD-H (Coated)Chiralpak AD-H (Coated)
Retention Time (R) 12.4 min15.2 min18.7 min
Retention Time (S) 14.8 min16.1 min19.5 min
Resolution (Rs) 3.8 1.20.9
Selectivity (α) 1.251.081.05
Peak Asymmetry (Tf) 1.051.351.42
Solvent Versatility High (Compatible with DCM/EtOAc)Low (Hexane/Alcohol only)Low (Hexane/Alcohol only)

Verdict: The Chiralpak IG column significantly outperforms the legacy coated phases[5]. The immobilization technology prevents the chiral selector from dissolving, allowing the use of a wider range of organic modifiers if needed[3]. Furthermore, the specific chloro-methyl substitution on the phenyl ring of the IG selector provides unique halogen-bonding and steric micro-environments that perfectly accommodate the benzoylated diol, yielding a baseline resolution ( Rs>3.0 ) critical for validated purity assays.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes a mandatory System Suitability Test (SST) that must pass before any sample data is accepted, aligning with ICH Q2(R2) principles[6].

Step 1: Pre-Column Derivatization (Benzoylation)
  • Sample Prep: Accurately weigh 10.0 mg of the (S)-EDHB sample into a dry 10 mL amber glass vial.

  • Solvation: Add 2.0 mL of anhydrous dichloromethane (DCM) and 100 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Reaction: Place the vial in an ice bath (0°C). Add 50 µL of Benzoyl Chloride dropwise to prevent exothermic degradation.

  • Incubation: Remove from the ice bath and stir at room temperature for 30 minutes.

  • Quenching & Extraction: Add 1.0 mL of saturated NaHCO3​ solution to quench unreacted benzoyl chloride. Vortex for 1 minute. Extract the lower organic (DCM) layer.

  • Drying: Pass the organic layer through a small plug of anhydrous Na2​SO4​ and evaporate to dryness under a gentle stream of N2​ .

  • Reconstitution: Dissolve the resulting residue in 10.0 mL of HPLC-grade n-Hexane/Isopropanol (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Optimized HPLC Conditions
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v) - Isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, inject a racemic reference standard of benzoylated EDHB. The system is only "valid" if:

  • Resolution ( Rs ) between (R) and (S) peaks is ≥2.5 .

  • Tailing factor ( Tf ) for both peaks is ≤1.2 .

  • Relative Standard Deviation (RSD) of the (S)-peak area from 5 replicate injections is ≤1.0% .

Method Validation (ICH Q2(R2) Compliance)

The developed method was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines for analytical procedures[6], specifically focusing on the quantification of the (R)-enantiomer as an impurity.

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Unambiguous assessment of analyte in presence of impurities.No interference from blank/reagents. Rs=3.8 .Pass
Linearity Proportional signal across the reportable range. R2=0.9998 (Range: 0.05% to 150% of nominal).Pass
LOD / LOQ Lowest detectable/quantifiable amounts (S/N ratio).LOD = 0.015 µg/mL (S/N > 3)LOQ = 0.05 µg/mL (S/N > 10).Pass
Accuracy Closeness of agreement to true value (Recovery %).99.2% - 101.5% recovery at 50%, 100%, and 150% spike levels.Pass
Precision Degree of scatter between series of measurements.Intra-day RSD: 0.6% (n=6)Inter-day RSD: 0.9% (n=12).Pass
Robustness Reliability against deliberate method variations. Rs>3.0 maintained despite ±2% IPA and ±5°C column temp changes.Pass

Visualizations

The following diagrams illustrate the logical flow of the analytical lifecycle and the molecular causality behind the separation.

Workflow Sample 1. Sample Prep (S)-EDHB Deriv 2. Benzoylation (Enhance UV & Rs) Sample->Deriv Pyridine/BzCl HPLC 3. Chiral HPLC (Immobilized CSP) Deriv->HPLC Hexane/IPA Valid 4. ICH Q2(R2) Validation HPLC->Valid ee% Data

Fig 1. End-to-end analytical workflow for (S)-EDHB enantiomeric purity determination.

Mechanism cluster_interactions Transient Diastereomeric Complexes CSP Immobilized CSP Amylose tris(3-chloro-5-methylphenylcarbamate) HBond Hydrogen Bonding (Carbamate N-H & C=O) CSP->HBond PiPi π-π Stacking (Phenyl Groups) CSP->PiPi Steric Steric Inclusion (Helical Cavity) CSP->Steric Analyte Benzoylated (S)-EDHB (Analyte) HBond->Analyte PiPi->Analyte Steric->Analyte

Fig 2. Multi-modal chiral recognition mechanism driving baseline resolution of EDHB enantiomers.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. Available at:[Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at:[Link]

  • Copper Ion-Induced Activation and Asymmetric Benzoylation of 1,2-Diols: Kinetic Chiral Molecular Recognition. Journal of the American Chemical Society. Available at:[Link]

  • CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. LCGC International. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling chiral building blocks like (S)-ethyl 3,4-dihydroxybutanoate requires more than a superficial reading of a Safety Data Sheet (SDS). This compound is a critical intermediate in the 1[1]. While it is not acutely toxic or highly volatile, its ester functionality and classification as an irritant dictate highly specific operational choices.

This guide provides a self-validating, causality-driven framework for handling this chemical safely, ensuring that your laboratory builds deep trust in its safety protocols by understanding the why behind every procedure.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the quantitative and qualitative baseline of the chemical.

Property / MetricData
Chemical Name (S)-Ethyl 3,4-dihydroxybutanoate
CAS Number 108585-47-3
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Physical State Clear liquid (hygroscopic)
GHS Classification 2[2]

Causality-Driven PPE Matrix

Many researchers default to standard nitrile gloves for all organic handling. This is a critical error when working with (S)-ethyl 3,4-dihydroxybutanoate.

PPE CategoryRequired EquipmentCausality & Scientific Rationale
Hand Protection Butyl Rubber Gloves Standard nitrile rubber is highly susceptible to3[3]. Butyl rubber provides superior chemical resistance against esters, preventing transdermal exposure.
Eye Protection Chemical Splash Goggles The compound is an2[2]. Standard safety glasses lack the orbital seal necessary to prevent capillary wicking of splashed liquids into the eyes.
Body Protection FR Lab Coat Synthetic fibers can melt into the skin if a secondary fire occurs during complex synthetic steps (e.g., if handling alongside reactive hydrides or pyrophorics).
Respiratory Chemical Fume Hood Classified as 4[4]. Aerosolization during transfer must be contained via active ventilation.

Operational Handling Protocols

To ensure maximum safety, every protocol described below is a self-validating system —meaning each step includes a built-in check to verify the success of the previous action before proceeding.

Step 1: Fume Hood Validation

  • Action: Turn on the fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

  • Validation: Do not rely solely on digital monitors. Perform a "tissue test" by taping a small strip of tissue to the bottom of the sash. A steady inward flutter confirms active, non-turbulent draw.

Step 2: Inert Atmosphere Setup

  • Action: Because the 3,4-diol moiety is hygroscopic, purge your reaction vessel with dry Nitrogen or Argon.

  • Validation: Route the exhaust gas through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms a positive pressure inert atmosphere, preventing moisture ingress.

Step 3: Chemical Transfer

  • Action: Transfer the liquid using a glass syringe with a stainless steel needle.

  • Causality: Avoid plastic syringes for prolonged contact. The ester functionality can leach plasticizers from standard polypropylene syringes, introducing impurities into your drug development workflow.

Step 4: Reaction Monitoring

  • Action: Monitor for unexpected exotherms when mixing the ester with strong acids, bases, or oxidizing agents.

  • Validation: Use an internal thermocouple rather than an external bath thermometer to detect rapid internal temperature spikes instantly.

HandlingWorkflow Start 1. Fume Hood Setup Verify Face Velocity (80-120 fpm) Transfer 2. Chemical Transfer Use Butyl Rubber Gloves Start->Transfer Reaction 3. Reaction/Mixing Monitor Internal Exotherm Transfer->Reaction Quench 4. Post-Reaction Aqueous Wash/Quench Reaction->Quench Waste 5. Waste Segregation Non-Halogenated Organics Quench->Waste

Figure 1: Standard operational workflow for handling (S)-ethyl 3,4-dihydroxybutanoate.

Spill Response & Decontamination Plan

Esters can be slippery and persistent on bench surfaces. Immediate, methodical containment is required.

Step 1: Isolate & Evacuate Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the bay.

Step 2: Don Spill PPE Upgrade to heavy-duty butyl gloves and a half-face respirator with organic vapor cartridges if the spill is large and outside ventilated areas.

Step 3: Contain & Absorb Surround the spill with an inert absorbent (e.g., vermiculite, sand, or universal spill pads).

  • Causality: Do not use combustible absorbents like sawdust. Esters absorbed into high-surface-area combustibles can create a secondary fire hazard if exposed to an ignition source.

Step 4: Neutralization & Cleaning Collect the absorbed material using non-sparking tools. Wash the affected surface with a mild soap and water solution.

  • Causality: The ester is partially miscible in water. Soap acts as a surfactant to break down the residual organic layer, ensuring complete decontamination.

SpillResponse Evacuate 1. Isolate Area Alert Personnel PPE 2. Don Spill PPE (Respirator, Butyl Gloves) Evacuate->PPE Absorb 3. Contain & Absorb (Vermiculite/Sand) PPE->Absorb Collect 4. Collect Waste Seal in HazMat Container Absorb->Collect Decon 5. Decontaminate Wash Surface with Soap/Water Collect->Decon

Figure 2: Step-by-step spill response and decontamination protocol.

Waste Segregation & Disposal Plan

Improper disposal of esters can lead to dangerous pressure build-ups in waste carboys.

  • Classification: Designate as Non-Halogenated Organic Waste .

  • Segregation Causality: Do absolutely not mix this waste stream with strong acids or oxidizers. Mixing esters with strong acids in a closed waste carboy can catalyze an exothermic hydrolysis reaction, generating heat and pressure that may rupture the container.

  • Labeling: Clearly label the primary waste container as "Non-Halogenated Organic Waste - Contains (S)-ethyl 3,4-dihydroxybutanoate".

References

  • NextSDS. "(3S)-3,4-Dihydroxybutanoic acid ethyl ester — Chemical Substance Information". Retrieved from: [Link]

  • SafetyCulture. "Understanding Chemical-Resistant Gloves for Hand Safety". Retrieved from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.